Product packaging for 3-cyano-N-phenylbenzenesulfonamide(Cat. No.:CAS No. 56542-65-5)

3-cyano-N-phenylbenzenesulfonamide

Cat. No.: B2559606
CAS No.: 56542-65-5
M. Wt: 258.3
InChI Key: KYMLGUHTWJQVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-cyano-N-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O2S B2559606 3-cyano-N-phenylbenzenesulfonamide CAS No. 56542-65-5

Properties

IUPAC Name

3-cyano-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c14-10-11-5-4-8-13(9-11)18(16,17)15-12-6-2-1-3-7-12/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMLGUHTWJQVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3-cyano-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-cyano-N-phenylbenzenesulfonamide, a valuable building block in medicinal chemistry and materials science. The document details a reliable synthetic protocol, presents key quantitative data in a structured format, and includes a visual representation of the reaction pathway.

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of 3-cyanobenzenesulfonyl chloride with aniline in the presence of a base. A general and widely applicable method is outlined below.

Experimental Procedure

A mixture of 3-cyanobenzenesulfonyl chloride (1.0 eq.), aniline (1.1 eq.), and pyridine (3.1 eq.) is stirred in anhydrous dichloromethane at room temperature overnight. Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can then be purified by flash column chromatography using dichloromethane as the eluent or by recrystallization from a solvent system such as ethyl acetate/hexane or toluene to yield the pure this compound.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Reactants
3-Cyanobenzenesulfonyl chloride1.0 eq.[1]
Aniline1.1 eq.[1]
Pyridine3.1 eq.[1]
Reaction Conditions
SolventAnhydrous Dichloromethane[1]
TemperatureRoom Temperature[1]
Reaction TimeOvernight[1]
Product Characterization
Molecular FormulaC₁₃H₁₀N₂O₂S
Molecular Weight258.29 g/mol
Physical AppearanceSolid

Reaction Pathway

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl chloride group.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents/Solvent cluster_product Product 3-Cyanobenzenesulfonyl_Chloride 3-Cyanobenzenesulfonyl Chloride Product This compound 3-Cyanobenzenesulfonyl_Chloride->Product + Aniline Aniline Aniline Aniline->Product Pyridine Pyridine (Base) Pyridine->Product DCM Dichloromethane (Solvent) DCM->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow start Start reactants Combine 3-cyanobenzenesulfonyl chloride, aniline, and pyridine in dichloromethane start->reactants reaction Stir at room temperature overnight reactants->reaction workup Evaporate solvent under reduced pressure reaction->workup purification Purify by column chromatography or recrystallization workup->purification product Obtain pure this compound purification->product

References

An In-depth Technical Guide on the Physicochemical Properties of 3-cyano-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-cyano-N-phenylbenzenesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)4-chloro-N-phenylbenzenesulfonamide[1]3-bromo-N-phenylbenzenesulfonamide3-methyl-N-phenylbenzenesulfonamideN-phenylbenzenesulfonamide
Molecular Formula C13H10N2O2SC12H10ClNO2SC12H10BrNO2SC13H13NO2SC12H11NO2S
Molecular Weight 258.30 g/mol 267.72 g/mol 312.18 g/mol 247.31 g/mol 233.29 g/mol
Melting Point (°C) Data not available104-105[1]98-100[2]101-102[2]Data not available
Boiling Point (°C) Data not availableData not availableData not availableData not availableData not available
pKa Predicted to be acidic due to the sulfonamide proton.Data not availableData not availableData not availableData not available
LogP Data not availableData not availableData not availableData not availableData not available
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and toluene.[3]Data not availableData not availableData not availableData not available

Synthesis of this compound

A general method for the synthesis of this compound has been described.[3] The reaction involves the coupling of 3-cyanobenzenesulfonyl chloride with aniline in the presence of a base.

Experimental Protocol

A mixture of 3-cyanobenzenesulfonyl chloride (605 mg, 3 mmol), aniline (3.3 mmol), and pyridine (736 mg, 9.3 mmol) is reacted at room temperature in anhydrous dichloromethane (40 mL) with stirring overnight.[3] Upon completion of the reaction, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by fast column chromatography using dichloromethane as the eluent or by recrystallization from an ethyl acetate/hexane mixed solvent or toluene to yield the target product, this compound.[3]

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification reagent1 3-Cyanobenzenesulfonyl Chloride reaction_mixture Stir overnight at room temperature reagent1->reaction_mixture reagent2 Aniline reagent2->reaction_mixture reagent3 Pyridine reagent3->reaction_mixture solvent Anhydrous Dichloromethane solvent->reaction_mixture evaporation Solvent Evaporation (Reduced Pressure) reaction_mixture->evaporation purification_method Column Chromatography (DCM) or Recrystallization (EtOAc/Hexane or Toluene) evaporation->purification_method product This compound purification_method->product

Synthesis workflow for this compound.

Spectroscopic Analysis

While specific spectroscopic data for this compound is not available in the provided search results, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

Table 2: Expected Spectroscopic Data for this compound

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protonsδ 7.0-8.5 ppm
Sulfonamide N-Hδ 9.0-11.0 ppm (broad singlet)
¹³C NMR Aromatic Carbonsδ 110-140 ppm
Cyano Carbonδ 115-125 ppm
IR Spectroscopy N-H Stretch3200-3300 cm⁻¹
C≡N Stretch2220-2260 cm⁻¹[4]
S=O Stretch (asymmetric)1330-1370 cm⁻¹
S=O Stretch (symmetric)1140-1180 cm⁻¹
Mass Spectrometry Molecular Ion (M+)m/z = 258

Potential Biological Activities and Signaling Pathways

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological profile of this compound has not been extensively studied. However, based on its structural features, it can be hypothesized to interact with various biological targets.

For instance, many sulfonamide-based antibacterial agents act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication. While this is a well-established mechanism for antibacterial sulfonamides, the activity of this compound against specific bacterial strains would require experimental validation.

Signaling_Pathway cluster_inhibition cluster_disruption drug This compound (Hypothetical) enzyme Dihydropteroate Synthase (DHPS) in Bacteria drug->enzyme product Dihydropteroic Acid enzyme->product Catalyzes substrate p-Aminobenzoic Acid (PABA) substrate->enzyme Binds to folic_acid Folic Acid Synthesis product->folic_acid bacterial_growth Bacterial Growth and Replication folic_acid->bacterial_growth disruption Disruption inhibition Inhibition

Hypothetical inhibition of bacterial folic acid synthesis.

It is important to note that this represents a potential mechanism of action based on the broader class of sulfonamide compounds. The actual biological targets and signaling pathways affected by this compound would need to be determined through dedicated biological and pharmacological studies.

References

In-Depth Technical Guide: 3-cyano-N-phenylbenzenesulfonamide (CAS 56542-65-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-cyano-N-phenylbenzenesulfonamide (CAS No. 56542-65-5). Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on its chemical properties and a general synthesis protocol. Furthermore, this guide presents hypothetical frameworks for its potential screening and evaluation, based on the known activities of structurally related benzenesulfonamide compounds. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules.

Chemical and Physical Properties

This compound is an organic compound belonging to the sulfonamide class, characterized by a sulfonyl group connected to an amine, and a cyano group substituent on the benzene ring. Its key identifiers and properties are summarized below.

PropertyValue
CAS Number 56542-65-5
Molecular Formula C₁₃H₁₀N₂O₂S
Molecular Weight 258.30 g/mol
IUPAC Name This compound
SMILES C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)C#N
Appearance White to off-white solid (typical)
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of 3-cyanobenzenesulfonyl chloride with aniline in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-cyanobenzenesulfonyl chloride

  • Aniline

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (or other suitable solvent)

  • Ethyl acetate

  • Hexane or Toluene for recrystallization

Procedure:

  • A mixture of 3-cyanobenzenesulfonyl chloride (1.0 eq), aniline (1.1 eq), and pyridine (3.1 eq) is prepared in anhydrous dichloromethane.

  • The reaction mixture is stirred at room temperature overnight.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by flash column chromatography using dichloromethane as the eluent, or by recrystallization from a mixture of ethyl acetate and hexane, or from toluene, to yield the final product, this compound.

Potential Biological Activity and Screening (Hypothetical)

While no specific biological activity has been reported for this compound in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. These include antibacterial, anti-inflammatory, and anticancer drugs. The cyano group can also participate in various biological interactions.

The following workflow illustrates a potential screening cascade for a novel compound such as this compound.

G cluster_0 Initial Screening cluster_1 Hit Validation & Dose-Response cluster_2 Lead Optimization A Compound Synthesis & QC B Primary Target-Based Assays (e.g., Kinase, Protease Panels) A->B C Phenotypic Screening (e.g., Cell Viability, Reporter Assays) A->C D Confirmation of Activity B->D C->D E IC50/EC50 Determination D->E F SAR Studies E->F G ADME/Tox Profiling F->G

Hypothetical High-Throughput Screening Workflow.

Potential Signaling Pathway Interaction (Hypothetical)

Based on the activities of other sulfonamide-containing molecules, this compound could potentially interact with various signaling pathways. For instance, many sulfonamides are known to inhibit carbonic anhydrases or act as kinase inhibitors. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway.

G Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., Raf) Receptor->Kinase1 Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Effector Effector Protein (e.g., ERK) Kinase2->Effector Response Cellular Response (Proliferation, Survival) Effector->Response Inhibitor 3-cyano-N-phenyl- benzenesulfonamide Inhibitor->Kinase2

Hypothetical Kinase Pathway Inhibition.

Disclaimer: The experimental workflow and signaling pathway diagrams presented above are for illustrative purposes only. They are based on the general properties of the benzenesulfonamide class of compounds and do not represent published data for this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold of known pharmacological relevance. While there is a notable absence of specific biological data in the current literature, its structural features suggest potential for further investigation. This guide provides the foundational chemical information and a hypothetical framework to encourage and aid future research into the biological and therapeutic potential of this molecule. Researchers are encouraged to perform the necessary in vitro and in vivo studies to elucidate its bioactivity.

Unraveling the Enigma: The Mechanism of Action of 3-cyano-N-phenylbenzenesulfonamide Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of scientific literature and chemical databases, the precise mechanism of action, biological targets, and associated signaling pathways for the compound 3-cyano-N-phenylbenzenesulfonamide remain largely uncharacterized. Currently, there is a notable absence of published research detailing its pharmacological effects, precluding the creation of an in-depth technical guide as requested.

While the chemical structure of this compound is known, and the compound is available from various chemical suppliers for research purposes, dedicated studies to elucidate its biological activity are not publicly available. Database entries occasionally allude to general "biological activity," but these claims are not substantiated by experimental data, quantitative analysis, or detailed protocols.

The N-phenylbenzenesulfonamide scaffold is present in molecules that have been investigated for various therapeutic purposes, including as inhibitors of enzymes like Lactate Dehydrogenase A (LDHA). However, the specific contribution of the 3-cyano substitution on the phenyl ring of the benzenesulfonamide core in this compound has not been experimentally determined. Without dedicated biological screening and mechanistic studies, any proposed mechanism of action would be purely speculative.

Consequently, it is not possible to provide the requested in-depth technical guide, which would require:

  • Quantitative Data: No publicly available data such as IC50, Ki, or other potency metrics for this compound exists.

  • Experimental Protocols: The absence of published studies means there are no established experimental methodologies to report.

  • Signaling Pathways and Logical Relationships: Without identified biological targets, no signaling pathways or experimental workflows involving this specific compound can be diagrammed.

Further research, including high-throughput screening against a panel of biological targets, cell-based assays, and subsequent mechanistic studies, would be required to identify and characterize the mechanism of action of this compound. Until such research is conducted and published, its role in any biological process remains an open question for the scientific community.

3-Cyano-N-phenylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyano-N-phenylbenzenesulfonamide as a potential carbonic anhydrase (CA) inhibitor. While specific inhibitory data for this particular compound is not extensively available in public literature, this document extrapolates from the well-established class of benzenesulfonamide CA inhibitors to provide a foundational understanding for researchers. This guide covers the general synthesis, proposed mechanism of action, relevant experimental protocols for evaluation, and the broader context of carbonic anhydrase signaling pathways. The information herein is intended to serve as a resource for initiating research and development efforts focused on this and related compounds.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, ion transport, and bone resorption.[3][4] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a significant target for therapeutic intervention.[5][6]

Benzenesulfonamides are a well-established class of potent CA inhibitors. The primary sulfonamide moiety (-SO₂NH₂) is crucial for their inhibitory activity, as it coordinates to the zinc ion in the enzyme's active site in its deprotonated, anionic form.[4][7] The benzene ring and its substituents contribute to the binding affinity and isoform selectivity through interactions with hydrophobic and hydrophilic pockets within the active site.[1][8] The cyano (-CN) group, as an electron-withdrawing substituent, can influence the acidity of the sulfonamide proton and potentially interact with active site residues.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 3-cyanobenzenesulfonyl chloride with aniline in the presence of a base, such as pyridine, in an anhydrous solvent like dichloromethane.[9]

General Synthetic Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3_cyanobenzenesulfonyl_chloride 3-Cyanobenzenesulfonyl Chloride product 3-Cyano-N-phenyl- benzenesulfonamide 3_cyanobenzenesulfonyl_chloride->product + Aniline Aniline Aniline Pyridine Pyridine (Base) Pyridine->product DCM Dichloromethane (Solvent) DCM->product

Caption: General synthesis of this compound.

Quantitative Data on Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

While specific IC₅₀ or Kᵢ values for this compound are not readily found in the surveyed literature, the following tables provide representative inhibition data for various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data illustrates the typical potency and selectivity profiles observed for this class of inhibitors.

Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by Benzenesulfonamide Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)
Acetazolamide (Standard)25012
Benzenesulfonamide Derivative 141.5 - 150030.1 - 755
Benzenesulfonamide Derivative 2604.8 - 9938.316.7 - 6836.6

Data compiled from representative studies on benzenesulfonamide derivatives.[5][10]

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII) by Benzenesulfonamide Derivatives

CompoundhCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard)255.7
Benzenesulfonamide Derivative 11.5 - 38.90.8 - 12.4
Benzenesulfonamide Derivative 235.1 - 3809.6Not Reported

Data compiled from representative studies on benzenesulfonamide derivatives.[5][10]

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-Cyanobenzenesulfonyl chloride

  • Aniline

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Ethyl acetate

  • Hexane or Toluene

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve 3-cyanobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Add aniline (1.1 equivalents) to the solution.

  • Slowly add pyridine (3.1 equivalents) to the reaction mixture while stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction completion using thin-layer chromatography.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography using dichloromethane as the eluent or by recrystallization from an ethyl acetate/hexane or toluene solvent system to yield the final product, this compound.[9]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound (or other test inhibitors)

  • HEPES buffer (20 mM)

  • Sodium sulfate (20 mM)

  • Phenol red (0.2 mM, pH indicator)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO) and dilute to final concentrations.

  • The CA-catalyzed CO₂ hydration activity is measured using a stopped-flow instrument.

  • The assay buffer consists of 20 mM HEPES (pH 7.4) and 20 mM Na₂SO₄ to maintain constant ionic strength.

  • The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for 10-100 seconds by monitoring the absorbance change of phenol red at 557 nm.

  • The concentration of CO₂ can be varied (e.g., 1.7 to 17 mM) to determine kinetic parameters and inhibition constants.

  • Enzyme concentrations typically range from 5 to 12 nM.

  • For each inhibitor concentration, at least six traces of the initial 5-10% of the reaction are used to determine the initial velocity.

  • The uncatalyzed rate is determined in the same manner and subtracted from the total observed rates.

  • IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. Kᵢ values can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Stock Prepare Inhibitor Stock Solution Mix Mix Enzyme, Inhibitor, and Buffer Inhibitor_Stock->Mix Enzyme_Solution Prepare Enzyme Solution Enzyme_Solution->Mix Buffer_Solution Prepare Assay Buffer Buffer_Solution->Mix Inject Inject into Stopped-Flow Instrument Mix->Inject Add_CO2 Add CO2 Substrate Inject->Add_CO2 Measure Measure Absorbance Change over Time Add_CO2->Measure Calculate_Rates Calculate Initial Reaction Rates Measure->Calculate_Rates Plot Plot Rate vs. Inhibitor Concentration Calculate_Rates->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for carbonic anhydrase inhibition assay.

Signaling Pathways Involving Carbonic Anhydrase

Carbonic anhydrases play a crucial role in cellular signaling, primarily by modulating pH and the availability of bicarbonate, which can act as a signaling molecule.[4] Inhibition of CA can therefore have downstream effects on various signaling pathways.

One key pathway involves the regulation of intracellular pH (pHi), which in turn affects cell proliferation, migration, and apoptosis. Tumor-associated isoforms like CA IX are known to contribute to the acidification of the tumor microenvironment, promoting cancer progression.[11]

G CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Catalyzed by HCO3_H HCO3- + H+ H2CO3->HCO3_H pHi_regulation Intracellular pH Regulation HCO3_H->pHi_regulation CA Carbonic Anhydrase CA->H2CO3 Cell_Processes Cell Proliferation, Migration, Apoptosis pHi_regulation->Cell_Processes Inhibitor 3-Cyano-N-phenyl- benzenesulfonamide (Proposed Inhibitor) Inhibitor->CA Inhibits

Caption: Role of Carbonic Anhydrase in pH regulation.

Conclusion

While direct experimental data for this compound as a carbonic anhydrase inhibitor is limited in the current literature, its structural similarity to a well-established class of potent CA inhibitors suggests it is a promising candidate for further investigation. This guide provides the foundational knowledge, including synthetic and assay protocols, necessary for researchers to embark on the evaluation of this compound. The provided context on CA signaling pathways and representative quantitative data for related compounds should aid in the design of future studies and the interpretation of their results. Further research is warranted to determine the specific inhibitory profile of this compound against various CA isoforms and to explore its therapeutic potential.

References

Spectroscopic Characterization of 3-Cyano-N-phenylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-cyano-N-phenylbenzenesulfonamide. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed experimental protocols for the acquisition of such data are also provided, offering a framework for the analysis of this and other novel sulfonamide derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of analogous compounds, including various substituted N-phenylbenzenesulfonamides and related cyano-containing aromatic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9 - 8.1m2HProtons ortho to the sulfonyl group on the cyanophenyl ring
~7.6 - 7.8m2HProtons meta to the sulfonyl group on the cyanophenyl ring
~7.2 - 7.4m2HProtons meta to the NH group on the phenyl ring
~7.1 - 7.2m1HProton para to the NH group on the phenyl ring
~7.0 - 7.1m2HProtons ortho to the NH group on the phenyl ring
~6.8br s1HNH proton

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~140C-SO₂ (cyanophenyl ring)
~138C-N (phenyl ring)
~134CH (cyanophenyl ring)
~133CH (cyanophenyl ring)
~130CH (phenyl ring)
~129CH (cyanophenyl ring)
~127CH (phenyl ring)
~125CH (phenyl ring)
~122C-CN (cyanophenyl ring)
~118CN

Table 3: Predicted Infrared (IR) Spectroscopic Data (Solid, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3250Medium, SharpN-H stretch
~2230Medium, SharpC≡N stretch
~1340StrongAsymmetric SO₂ stretch
~1160StrongSymmetric SO₂ stretch
~1600, ~1490MediumAromatic C=C stretches
~750, ~690StrongC-H bending (out-of-plane)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
[M]+Molecular ion peak
[M-SO₂]+Loss of sulfur dioxide
[M-C₆H₅NH]+Loss of aniline
[M-C₇H₄N]+Loss of cyanobenzyl radical
[C₆H₅SO₂]+Phenylsulfonyl cation
[C₆H₅NH₂]+Aniline cation

Table 5: Predicted UV-Vis Spectroscopic Data (Solvent: Ethanol)

λmax (nm)Molar Absorptivity (ε)Transition
~220Highπ → π
~270Mediumn → π

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are general and may require optimization for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be fully dissolved to ensure a homogeneous solution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Process the data with a Fourier transform and phase correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse width, a longer acquisition time, and a relaxation delay of 2-5 seconds.

    • The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Process the data with a Fourier transform and phase correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal) prior to running the sample.

    • Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI)

  • Sample Introduction (EI):

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

  • Sample Introduction (ESI):

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

    • Infuse the solution directly into the ESI source using a syringe pump.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For EI, use a standard electron energy of 70 eV.

    • For ESI, optimize the source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable signal.

    • High-resolution mass spectrometry (HRMS) can be performed to determine the exact mass and elemental composition.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of known concentration.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from approximately 200 to 400 nm.

    • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, Melting Point) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Overall workflow for the synthesis and spectroscopic characterization.

nmr_workflow Sample_Prep Dissolve sample in deuterated solvent Place_in_Tube Transfer to NMR tube Sample_Prep->Place_in_Tube Insert_in_Spectrometer Insert into spectrometer Place_in_Tube->Insert_in_Spectrometer Acquire_1H Acquire ¹H Spectrum Insert_in_Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Insert_in_Spectrometer->Acquire_13C Process_Data Process FID (FT, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_Spectra Analyze Spectra (Chemical Shift, Integration, Multiplicity) Process_Data->Analyze_Spectra

Caption: Experimental workflow for NMR spectroscopy.

ir_ms_uv_workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_uv UV-Vis Spectroscopy IR_Prep Prepare Sample (KBr pellet or ATR) IR_Acquire Acquire Spectrum IR_Prep->IR_Acquire IR_Analyze Analyze Functional Groups IR_Acquire->IR_Analyze MS_Prep Introduce Sample (Direct probe or ESI) MS_Acquire Acquire Mass Spectrum MS_Prep->MS_Acquire MS_Analyze Analyze Fragmentation MS_Acquire->MS_Analyze UV_Prep Prepare Solution UV_Acquire Acquire Spectrum UV_Prep->UV_Acquire UV_Analyze Determine λmax UV_Acquire->UV_Analyze

Caption: Workflows for IR, MS, and UV-Vis spectroscopy.

The Dawn of a Chemotherapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of benzenesulfonamide compounds, a class of synthetic molecules that ushered in the era of modern chemotherapy. From their humble beginnings as industrial dyes to their celebrated status as the first effective systemic antibacterial agents, the story of sulfonamides is a testament to scientific observation, systematic research, and the dawn of rational drug design. This document provides a detailed exploration of the key scientific milestones, experimental methodologies, and the fundamental mechanism of action that underpins this revolutionary class of drugs.

From Dyes to Drugs: The Serendipitous Discovery of Prontosil

The journey of benzenesulfonamides from industrial use to clinical application began in the laboratories of Bayer AG in Germany. In the early 1930s, a team led by German physician and researcher Gerhard Domagk was investigating the potential medical applications of various chemical compounds, including newly synthesized azo dyes.[1] This research was inspired by the work of Paul Ehrlich, who had pioneered the concept of a "magic bullet" – a compound that could selectively target and destroy pathogens without harming the host.[2]

In 1932, chemists Fritz Mietzsch and Josef Klarer synthesized a red azo dye containing a sulfonamide group, which was named Prontosil rubrum.[3] Domagk's subsequent and rigorous testing of Prontosil in animal models revealed its remarkable antibacterial properties.[3] He discovered that mice infected with lethal doses of Streptococcus pyogenes could be cured by the administration of this dye.[3] This was a groundbreaking discovery, as there were no effective treatments for systemic bacterial infections at the time.[1]

One of the most compelling early pieces of evidence for Prontosil's efficacy was its successful use in treating Domagk's own daughter, who was suffering from a severe streptococcal infection.[3][4] After this personal success and further clinical validation, the findings on Prontosil were published in 1935, sparking immense interest in the scientific community.[4][5] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[2][4][5]

Unraveling the "Magic": The In Vivo Conversion to Sulfanilamide

A puzzling observation with Prontosil was its lack of antibacterial activity in vitro; it was only effective within a living organism.[6] This suggested that the dye itself was not the active agent but was instead converted into an active form within the body. In 1936, a team of French researchers at the Pasteur Institute, led by Ernest Fourneau, discovered that Prontosil was a prodrug.[7] They demonstrated that in the body, the azo linkage of Prontosil is cleaved, releasing a colorless, simpler molecule called sulfanilamide.[3][7] It was this sulfanilamide that was responsible for the observed antibacterial effects.[7]

This discovery was a crucial turning point, as it shifted the focus of research from complex dyes to the simpler and more readily synthesizable sulfanilamide and its derivatives. This led to a "sulfa craze," with hundreds of manufacturers beginning production of various sulfonamide-based drugs.[8] The widespread and sometimes uncontrolled use of these new "miracle drugs" also led to incidents like the "sulfanilamide elixir" scandal in 1937, which prompted the passage of the United States Federal Food, Drug, and Cosmetic Act in 1938, mandating pre-market safety testing for new drugs.[8]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The elucidation of the mechanism of action of sulfonamides was a landmark achievement in biochemistry and pharmacology, providing a clear example of rational drug design. The key breakthrough came from the observation of the structural similarity between sulfanilamide and para-aminobenzoic acid (PABA).

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[6][9] This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria.[10] Bacteria synthesize their own folic acid from precursor molecules, including PABA.[] Folic acid is an essential cofactor in the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[][12]

Because of their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, preventing PABA from binding and thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid.[9][] This inhibition of folic acid synthesis ultimately halts bacterial growth and replication, making sulfonamides bacteriostatic agents.[6]

Humans are not affected by this mechanism because they do not synthesize their own folic acid and must obtain it from their diet.[6] This selective toxicity is a cornerstone of the clinical success of sulfonamide antibiotics.

Below is a diagram illustrating the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Folic_Acid_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Synthesis Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Reduction Nucleotides Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotides One-carbon transfer Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis and Sulfonamide Inhibition.

Expansion of the Sulfonamide Family and Beyond

The discovery of sulfanilamide's activity spurred the synthesis and evaluation of thousands of its derivatives. This led to the development of a wide range of sulfonamide antibiotics with improved efficacy, broader spectrum of activity, and better pharmacokinetic properties.

Compound Year of Introduction Key Clinical Uses
Sulfapyridine1938Pneumonia[7]
Sulfacetamide1941Urinary tract infections[7]
Sulfathiazole1940sWound infections (prominently in WWII)[7]
Succinylsulfathiazole1942Gastrointestinal infections[7]
Sulfadiazine1941Various systemic infections
Sulfamethoxazole1961Commonly used in combination with trimethoprim

The success of antibacterial sulfonamides also paved the way for the development of other classes of drugs based on the benzenesulfonamide scaffold. These "non-antibiotic" sulfonamides have a wide range of therapeutic applications:

  • Diuretics: Thiazide diuretics, such as hydrochlorothiazide, are sulfonamide derivatives used to treat hypertension and edema.[6]

  • Antidiabetic Agents: Sulfonylureas, like tolbutamide and glyburide, are used to treat type 2 diabetes by stimulating insulin release from the pancreas.[7]

  • Anticonvulsants: Sultiame is a sulfonamide derivative used in the treatment of epilepsy.[6]

  • Carbonic Anhydrase Inhibitors: Acetazolamide, a sulfonamide, is used to treat glaucoma, epilepsy, and altitude sickness.

The logical progression from the initial discovery to the development of a diverse array of therapeutic agents is illustrated in the following workflow.

Sulfonamide_Development A Discovery of Prontosil's Antibacterial Activity (Domagk, 1932) B Identification of Sulfanilamide as the Active Metabolite (Fourneau, 1936) A->B C Elucidation of Mechanism: Competitive Inhibition of DHPS B->C E Development of Non-Antibiotic Sulfonamide Drugs B->E D Synthesis of Antibacterial Sulfonamide Derivatives C->D F Sulfapyridine, Sulfathiazole, etc. D->F G Diuretics, Antidiabetics, Anticonvulsants, etc. E->G

Caption: The Development Trajectory of Benzenesulfonamide Drugs.

Experimental Protocols: Foundational Methodologies

The pioneering research on sulfonamides relied on fundamental experimental techniques of the time. While detailed modern protocols were not available in the initial publications, the principles of the experiments can be outlined.

In Vivo Antibacterial Activity Assay (Mouse Protection Test)

This was the cornerstone of Domagk's initial discovery.

Objective: To determine the efficacy of a compound in protecting an animal from a lethal bacterial infection.

Methodology:

  • Animal Model: Mice were typically used as the experimental animals.

  • Infection: A standardized lethal dose of a virulent bacterial strain (e.g., Streptococcus pyogenes) was administered to the mice, usually via intraperitoneal injection.

  • Treatment: The test compound (e.g., Prontosil) was administered to the mice, often orally or by injection, at various doses and time points relative to the infection.

  • Control Groups: Control groups of mice would receive the bacterial infection but no treatment, or the treatment without the infection.

  • Observation: The mice were observed over a set period (e.g., several days), and the primary endpoint was survival.

  • Data Analysis: The survival rates in the treated groups were compared to the control groups to determine the protective effect of the compound.

In Vitro Antibacterial Activity Assay (Broth Dilution Method)

This method was used to demonstrate that sulfanilamide, unlike Prontosil, was active against bacteria in a laboratory setting.

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) was prepared in a suitable growth medium.

  • Serial Dilution of Compound: The test compound (e.g., sulfanilamide) was serially diluted in the growth medium in a series of test tubes or microplate wells.

  • Inoculation: Each tube or well was inoculated with the bacterial suspension.

  • Incubation: The tubes or microplate were incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).

  • Observation: The tubes or wells were examined for visible signs of bacterial growth (turbidity).

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Demonstration of Competitive Inhibition

The competitive nature of sulfonamide inhibition was demonstrated through experiments that varied the concentrations of both the sulfonamide and PABA.

Objective: To show that the inhibitory effect of a sulfonamide can be reversed by increasing the concentration of PABA.

Methodology:

  • Experimental Setup: A series of in vitro antibacterial activity assays (as described above) were set up.

  • Varying Concentrations:

    • A fixed, inhibitory concentration of the sulfonamide was added to all test tubes.

    • Increasing concentrations of PABA were then added to this series of tubes.

  • Inoculation and Incubation: The tubes were inoculated with bacteria and incubated.

  • Observation: The tubes were observed for bacterial growth.

  • Result: It was observed that as the concentration of PABA increased, the inhibitory effect of the sulfonamide was overcome, and bacterial growth was restored. This demonstrated that the sulfonamide and PABA were competing for the same target, a hallmark of competitive inhibition.

The general workflow for these foundational experiments is depicted below.

Experimental_Workflow cluster_in_vivo In Vivo Testing cluster_in_vitro In Vitro Testing cluster_mechanism Mechanism of Action Study A1 Infect Mice with Bacteria A2 Administer Test Compound A1->A2 A3 Observe Survival A2->A3 B1 Serial Dilution of Compound B2 Inoculate with Bacteria B1->B2 B3 Incubate B2->B3 B4 Determine MIC B3->B4 C1 In Vitro Assay with Fixed Sulfonamide Concentration C2 Add Increasing Concentrations of PABA C1->C2 C3 Observe Reversal of Inhibition C2->C3

Caption: Foundational Experimental Workflows in Sulfonamide Research.

Conclusion: A Lasting Legacy

The discovery of benzenesulfonamide compounds represents a paradigm shift in the history of medicine. It marked the beginning of the age of chemotherapy and provided the first effective means to systemically combat bacterial infections, saving countless lives.[6][8] The story of the sulfonamides, from the initial observation of the antibacterial properties of a dye to the elucidation of its mechanism of action and the subsequent development of a vast array of life-saving drugs, serves as a powerful example of the scientific method in action. The principles of prodrugs, competitive inhibition, and selective toxicity, all elegantly demonstrated by the sulfonamides, remain central tenets of modern drug discovery and development. The benzenesulfonamide scaffold continues to be a privileged structure in medicinal chemistry, highlighting the enduring legacy of this remarkable class of compounds.

References

Potential Therapeutic Targets of 3-cyano-N-phenylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic targets of 3-cyano-N-phenylbenzenesulfonamide. As of the date of this publication, direct experimental data on the biological activity and specific targets of this compound are limited in publicly accessible literature. The information presented herein is therefore extrapolated from studies on structurally related benzenesulfonamide derivatives. All data, protocols, and pathways should be considered as illustrative examples to guide future research on this compound.

Executive Summary

This compound belongs to the benzenesulfonamide class of compounds, a well-established pharmacophore known to interact with a variety of biological targets. This guide explores the most probable therapeutic targets for this specific molecule based on the extensive research conducted on its structural analogs. The primary potential targets identified are carbonic anhydrases (CAs), enzymes involved in inflammatory pathways such as cyclooxygenases (COX), and, to a lesser extent, targets implicated in cancer and infectious diseases like bromodomain-containing protein 4 (BRD4) and dihydrofolate reductase (DHFR). This document provides a detailed examination of these potential targets, including hypothetical mechanisms of action, representative quantitative data from related compounds, and detailed experimental protocols for validation.

Core Structure and Inferred Pharmacological Profile

The core structure of this compound consists of a benzenesulfonamide group, which is a known zinc-binding motif, linked to a phenyl group and featuring a cyano (-CN) substituent on the benzene ring.

  • Benzenesulfonamide Moiety: This group is the primary driver for the inhibition of metalloenzymes, most notably carbonic anhydrases.

  • N-phenyl Group: This lipophilic group can influence the compound's pharmacokinetic properties and contribute to binding at the target site through hydrophobic interactions.

  • 3-cyano Group: The electron-withdrawing nature of the cyano group can modulate the acidity of the sulfonamide proton and influence the overall electronic properties of the molecule, potentially affecting binding affinity and selectivity for different targets.

Based on these features, the compound is predicted to exhibit inhibitory activity against enzymes that are targeted by other sulfonamide-containing drugs.

Primary Potential Therapeutic Target: Carbonic Anhydrases (CAs)

The sulfonamide group is a classic inhibitor of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their dysregulation is implicated in various diseases.

Therapeutic Relevance:

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thus lowering intraocular pressure.

  • Epilepsy: Inhibition of CA II and CA VII in the central nervous system can lead to anticonvulsant effects.[1][2]

  • Cancer: Inhibition of tumor-associated isoforms CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, is a promising anti-cancer strategy.[3]

Hypothetical Mechanism of Action: CA Inhibition

The sulfonamide moiety is hypothesized to bind to the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the CO2 hydration reaction. The nitrogen atom of the sulfonamide group coordinates with the Zn(II) ion, leading to potent inhibition of the enzyme's catalytic activity.

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site Zn_ion Zn(II) Inhibition Enzyme Inhibition Zn_ion->Inhibition His1 His His1->Zn_ion His2 His His2->Zn_ion His3 His His3->Zn_ion Water H2O/OH- Water->Zn_ion Displaces Compound This compound (SO2NH) Compound->Zn_ion Coordinates with Zn(II) ion

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Quantitative Data for Related Benzenesulfonamide CA Inhibitors

The following table summarizes the inhibitory activity (Ki, nM) of various benzenesulfonamide derivatives against different human (h) CA isoforms, as reported in the literature. This data provides a reference for the potential potency and selectivity of this compound.

Compound ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Benzenesulfonamides (Click Chemistry)41.5 - 150030.1 - 755-1.5 - 38.90.8 - 12.4[3]
N-(4-sulfamoylbenzyl)acetamidesLow to Medium nMLow to Medium nMLow to Medium nMLow to Medium nM-[1][2]
DiazobenzenesulfonamidesNanomolar----[4]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric method to determine the inhibitory potency of a compound against a specific CA isoform.

Objective: To determine the IC50 and Ki values of this compound for selected CA isoforms.

Materials:

  • Recombinant human CA isoform (e.g., hCA II, hCA IX).

  • This compound.

  • CO2-saturated water.

  • Buffer solution (e.g., TRIS, pH 7.5).

  • pH indicator (e.g., p-nitrophenol).

  • Stopped-flow spectrophotometer.

  • 96-well plates.

  • DMSO.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant CA enzyme to a final concentration of ~10 nM in the assay buffer.

  • Assay: a. The assay measures the CA-catalyzed hydration of CO2. The subsequent drop in pH is monitored by the change in absorbance of a pH indicator. b. In the stopped-flow instrument, one syringe contains the enzyme and inhibitor solution in buffer with the pH indicator. The second syringe contains the CO2-saturated water. c. The two solutions are rapidly mixed, and the change in absorbance at a specific wavelength (e.g., 400 nm for p-nitrophenol) is monitored over time. d. The initial rates of the reaction are determined for each inhibitor concentration.

  • Data Analysis: a. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. b. Determine the IC50 value by fitting the data to a dose-response curve. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for the enzyme.

CA_Assay_Workflow Start Start: Prepare Reagents Prep_Cmpd Prepare serial dilutions of This compound Start->Prep_Cmpd Prep_Enz Prepare CA enzyme solution Start->Prep_Enz Substrate Prepare CO2-saturated water in stopped-flow syringe 2 Start->Substrate Mix Mix enzyme and inhibitor in stopped-flow syringe 1 Prep_Cmpd->Mix Prep_Enz->Mix Reaction Initiate reaction by rapid mixing Mix->Reaction Substrate->Reaction Monitor Monitor absorbance change over time Reaction->Monitor Calculate Calculate initial reaction rates Monitor->Calculate Plot Plot % activity vs. [Inhibitor] Calculate->Plot Determine Determine IC50 and Ki values Plot->Determine End End Determine->End

Caption: Workflow for CA Inhibition Assay.

Secondary Potential Therapeutic Target: Inflammatory Pathways

Benzenesulfonamide derivatives have been widely investigated for their anti-inflammatory properties.[5][6] This activity is often attributed to the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).

Therapeutic Relevance:

  • Pain and Inflammation: Inhibition of COX-2 is a well-established mechanism for treating pain and inflammation associated with conditions like arthritis. Selective COX-2 inhibitors are preferred to minimize gastrointestinal side effects associated with COX-1 inhibition.

Hypothetical Signaling Pathway: Prostaglandin Synthesis Inhibition

This compound may act as a COX inhibitor, preventing the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever.

Inflammation_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Compound This compound Compound->COX Inhibition

Caption: Inhibition of Prostaglandin Synthesis Pathway.

Quantitative Data for Related Anti-inflammatory Sulfonamides

The following table presents in vivo anti-inflammatory activity data for benzenesulfonamide derivatives from a carrageenan-induced rat paw edema model.

Compound ClassDose (mg/kg)Max. Inhibition (%)Time (hours)Reference DrugReference
Benzenesulfonamide Carboxamides-94.691-[5][6]
Spirotriazolotriazine Benzenesulfonamides20099.694Indomethacin (57.66%)[7]
Trisubstituted Pyrazolines20More active than celecoxib3 and 5Celecoxib[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Objective: To assess the anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

  • Wistar rats (150-200 g).

  • This compound.

  • Carrageenan (1% w/v in saline).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference drug (e.g., Indomethacin, 10 mg/kg).

  • Plebismometer.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

  • Grouping: Divide the animals into groups (n=6):

    • Group 1: Vehicle control.

    • Group 2: Reference drug (Indomethacin).

    • Group 3-5: Test compound at different doses (e.g., 25, 50, 100 mg/kg).

  • Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plebismometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: a. Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. b. Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Other Potential Therapeutic Targets

In silico and experimental studies on more complex sulfonamide derivatives suggest other potential targets, which may be relevant for this compound, although these are more speculative.

  • Dihydrofolate Reductase (DHFR): Some heterocyclic sulfonamides have shown antimicrobial activity, with molecular docking studies suggesting DHFR as a potential target.[9] Inhibition of DHFR disrupts the folic acid synthesis pathway, which is essential for bacterial survival.

  • Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4): In silico studies have identified sulfonamide derivatives as potential inhibitors of BRD4, an epigenetic reader protein implicated in the regulation of oncogenes, suggesting a potential role in cancer therapy.[10]

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound strongly suggests that it is a promising candidate for targeting carbonic anhydrases and enzymes involved in inflammatory pathways. Its benzenesulfonamide core is a potent zinc-binding pharmacophore, making CAs the most probable and high-priority target class for investigation. The anti-inflammatory potential, likely via COX inhibition, also warrants significant exploration.

Future research should focus on the following:

  • Synthesis and Characterization: Chemical synthesis and full characterization of this compound.

  • In Vitro Profiling: Comprehensive screening against a panel of human carbonic anhydrase isoforms to determine potency and selectivity.

  • Anti-inflammatory Assays: Evaluation in both in vitro (COX-1/COX-2 enzyme assays) and in vivo (carrageenan-induced paw edema) models.

  • Broader Target Screening: Profiling against a wider panel of kinases and other enzymes to identify novel targets.

  • Pharmacokinetic Studies: Assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to evaluate its drug-like potential.

The experimental protocols and comparative data provided in this guide offer a robust framework for initiating a comprehensive investigation into the therapeutic potential of this compound.

References

Methodological & Application

N-Arylation of Sulfonamides: A Comprehensive Guide to Experimental Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of sulfonamides is a pivotal transformation in organic synthesis, granting access to a diverse array of compounds with significant applications in medicinal chemistry and materials science. N-aryl sulfonamides are prevalent motifs in numerous pharmaceuticals, including antibacterial agents, diuretics, and anticancer drugs. This document provides detailed application notes and protocols for various experimental procedures for the N-arylation of sulfonamides, including transition-metal-catalyzed, photocatalyzed, and electrochemical methods.

I. Transition-Metal-Catalyzed N-Arylation

Transition-metal catalysis, particularly with copper and palladium, remains a cornerstone for the efficient construction of C-N bonds in N-aryl sulfonamides. These methods offer broad substrate scope and functional group tolerance.

Copper-Catalyzed N-Arylation (Ullmann-type and Chan-Lam Reactions)

Copper-catalyzed methods are attractive due to the low cost and ready availability of copper catalysts. These reactions can be performed using various arylating agents, including aryl halides, arylboronic acids, and sodium arylsulfinates.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Reaction Vessel (e.g., Schlenk tube) Reactants Sulfonamide Arylating Agent Base Reaction_Vessel->Reactants Add Catalyst_Solvent Copper Catalyst Solvent Reactants->Catalyst_Solvent Add Heating Heating (e.g., oil bath) Catalyst_Solvent->Heating Place in Stirring Stirring Heating->Stirring Quenching Quenching (e.g., with water/acid) Stirring->Quenching After reaction completion Extraction Extraction (with organic solvent) Quenching->Extraction Drying Drying (e.g., over Na2SO4) Extraction->Drying Purification Purification (e.g., column chromatography) Drying->Purification Product N-Aryl Sulfonamide Purification->Product

Caption: General workflow for copper-catalyzed N-arylation of sulfonamides.

This method offers an environmentally friendly approach by using water as the solvent under ligand-free and aerobic conditions.[1]

  • Reactants and Reagents:

    • Sulfonamide (1.0 mmol)

    • Arylboronic acid (1.0 mmol)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.2 mmol)

    • Potassium carbonate (K₂CO₃) (1.0 mmol)

    • Water (12 mL)

  • Procedure:

    • To a round-bottom flask, add the sulfonamide, arylboronic acid, Cu(OAc)₂·H₂O, and K₂CO₃.

    • Add water to the flask.

    • The reaction mixture is then heated to reflux with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

This protocol utilizes sodium arylsulfinates as the arylating agent in a desulfitative pathway.[2]

  • Reactants and Reagents:

    • Sulfonamide (0.5 mmol)

    • Sodium arylsulfinate (1.0 mmol)

    • Copper(II) chloride (CuCl₂) (0.05 mmol)

    • Potassium carbonate (K₂CO₃) (1.0 mmol)

    • Dry Dimethyl sulfoxide (DMSO) (2.0 mL)

    • Molecular sieves (4 Å)

  • Procedure:

    • In an oven-dried reaction tube, combine the sulfonamide, sodium arylsulfinate, CuCl₂, K₂CO₃, and molecular sieves.

    • Add dry DMSO to the tube under an air atmosphere.

    • Seal the tube and heat the reaction mixture at 120 °C for 12 hours with vigorous stirring.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Arylating AgentCatalystBaseSolventTemperature (°C)Yield (%)Reference
Arylboronic AcidsCu(OAc)₂·H₂OK₂CO₃WaterRefluxup to 94[1]
Aryl IodidesCuICs₂CO₃DMF130up to 91[3]
Sodium ArylsulfinatesCuCl₂K₂CO₃DMSO120up to 93[2]
Aryl Bromides/Iodides (Microwave)CuICs₂CO₃NMP19554-90[4]

Table 1: Comparison of Copper-Catalyzed N-Arylation Methods.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, including the N-arylation of sulfonamides.[5][6] It typically employs a palladium catalyst in combination with a phosphine ligand.[5]

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Oven-dried Schlenk tube Reactants Sulfonamide Aryl Halide Base Reaction_Vessel->Reactants Add Catalyst_System Palladium Precatalyst Ligand Solvent Reactants->Catalyst_System Add Degassing Degas with Inert Gas (e.g., Argon) Catalyst_System->Degassing Heating Heating (e.g., oil bath) Degassing->Heating Stirring Stirring Heating->Stirring Filtration Filter through Celite Stirring->Filtration After cooling Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product N-Aryl Sulfonamide Purification->Product

Caption: General workflow for Palladium-catalyzed N-arylation of sulfonamides.

This protocol describes a direct arylation using sodium arylsulfinates without the need for an external ligand.[7]

  • Reactants and Reagents:

    • Sulfonamide (0.2 mmol)

    • Sodium arylsulfinate (0.3 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

    • Silver(I) carbonate (Ag₂CO₃) (0.3 mmol)

    • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Procedure:

    • To a sealed tube, add the sulfonamide, sodium arylsulfinate, Pd(OAc)₂, and Ag₂CO₃.

    • Add DCE to the tube.

    • Heat the reaction mixture at 100 °C for 24 hours.

    • After cooling, dilute the mixture with dichloromethane (DCM) and filter.

    • Concentrate the filtrate and purify the residue by preparative thin-layer chromatography (PTLC) to afford the desired product.

Arylating AgentPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Sodium ArylsulfinatesPd(OAc)₂NoneAg₂CO₃DCE100up to 86[7]
Aryl HalidesPd₂(dba)₃tBuXPhosNaOHToluene/H₂O90High[8]
Aryl HalidesPd₂(dba)₃Tris(tert-butyl)phosphineCs₂CO₃Toluene50-[9]

Table 2: Comparison of Palladium-Catalyzed N-Arylation Methods.

II. Photocatalyzed N-Arylation

Visible-light photocatalysis has emerged as a mild and powerful tool for organic synthesis, including the N-arylation of sulfonamides. These methods often proceed under catalyst-free or metal-free conditions.

This novel protocol describes the arylation of N-acylsulfonamides with aryl boronic acids to generate diaryl sulfones via N-S bond activation under visible light without any catalyst.[10]

  • Reactants and Reagents:

    • N-acylsulfonamide (0.4 mmol)

    • Aryl boronic acid (0.2 mmol)

    • Cesium fluoride (CsF) (0.5 mmol)

    • 1,4-Dioxane (2 mL)

  • Procedure:

    • In a reaction tube, combine the N-acylsulfonamide, aryl boronic acid, and CsF.

    • Add 1,4-dioxane to the tube.

    • Irradiate the mixture with a 50 W blue LED at 40 °C for 12 hours.

    • After the reaction, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

A dual nickel photocatalytic approach has been developed for the N-arylation of NH-sulfoximines with bromoarenes.[11]

  • Reactants and Reagents:

    • NH-sulfoximine (1.5 equiv)

    • Bromoarene (1.0 equiv)

    • [Ir(ppy)₂(dtbbpy)]PF₆ (photocatalyst, 1.0 mol%)

    • NiBr₂ (5.0 mol%) and dtbbpy (ligand)

    • 1,1,3,3-Tetramethylguanidine (TMG) (base, 1.5 equiv)

    • Dry, degassed DMSO

  • Procedure:

    • Combine the NH-sulfoximine, bromoarene, photocatalyst, nickel catalyst, ligand, and base in dry, degassed DMSO under a nitrogen atmosphere.

    • Irradiate the reaction mixture with blue light (455 nm) at 25 °C for 3 hours.[11]

    • Work-up and purify the product using standard techniques.

MethodArylating AgentCatalyst/ConditionsSolventTemperature (°C)Yield (%)Reference
Catalyst-FreeArylboronic AcidsBlue LED (50W)1,4-Dioxane40up to 70[10]
Dual Nickel PhotocatalysisBromoarenesIr photocatalyst, Ni catalystDMSO25up to 94[11]

Table 3: Comparison of Photocatalyzed N-Arylation Methods.

III. Electrochemical N-Arylation

Electrochemical methods offer a green and sustainable alternative for sulfonamide synthesis, driven by electricity without the need for chemical oxidants.

This method enables the direct synthesis of sulfonamides from readily available thiols and amines through an electrochemical oxidative coupling.[12][13]

  • Reactants and Reagents:

    • Thiol (2 mmol)

    • Amine (3.0 mmol)

    • Tetramethylammonium tetrafluoroborate (Me₄NBF₄) (0.2 mmol)

    • Acetonitrile/0.3 M HCl (20 mL, 3:1 v/v)

  • Electrochemical Setup:

    • Carbon anode

    • Iron cathode

    • Flow reactor (700 μL volume)

  • Procedure:

    • Prepare the electrolyte solution by dissolving the thiol, amine, and Me₄NBF₄ in the acetonitrile/HCl mixture.

    • Pump the solution through the electrochemical flow reactor.

    • Apply a constant current to the electrodes. The reaction is typically complete within a 5-minute residence time.[12]

    • Collect the product stream and perform a standard work-up, including extraction and purification by column chromatography.

G Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Anodic Oxidation Sulfenamide Sulfenamide (R-S-NH-R') Amine Amine (R'-NH2) Aminium_Radical Aminium Radical (R'-NH2•+) Amine->Aminium_Radical Anodic Oxidation Aminium_Radical->Sulfenamide Reacts with Disulfide Sulfonamide Sulfonamide (R-SO2-NH-R') Sulfenamide->Sulfonamide Further Oxidation

Caption: Proposed mechanism for the electrochemical synthesis of sulfonamides.[12]

IV. Conclusion

The N-arylation of sulfonamides can be achieved through a variety of robust and efficient methods. The choice of protocol depends on factors such as substrate scope, functional group tolerance, desired reaction conditions (e.g., green chemistry principles), and available laboratory equipment. The detailed protocols and comparative data presented in this document serve as a valuable resource for researchers in the planning and execution of N-arylation reactions for sulfonamides.

References

Application of Benzenesulfonamide Derivatives in Cancer Research: A Focus on Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzenesulfonamide derivatives have emerged as a significant class of compounds in cancer research, primarily due to their potent inhibitory effects on carbonic anhydrase (CA) isoforms, particularly CA IX.[1][2][3] Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a wide variety of solid tumors and is often associated with hypoxic conditions.[1][2][4] Its expression is regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).[3][5] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX plays a crucial role in maintaining the pH balance within the tumor microenvironment.[6] This enzymatic activity helps tumor cells to survive and proliferate in the acidic conditions that result from their high metabolic rate.[7] Consequently, the selective inhibition of CA IX is a promising therapeutic strategy for the development of novel anticancer agents.[1][2]

This application note focuses on the utility of a specific series of aryl thiazolone-benzenesulfonamides, with a particular emphasis on a representative compound, referred to as compound 4e in published studies, as a potent and selective inhibitor of CA IX for cancer research.[1][2] We will provide an overview of its biological activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

The anticancer activity of benzenesulfonamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their inhibitory constant (Ki) or IC50 against the target enzyme, CA IX. Below is a summary of the reported in vitro activity for a series of aryl thiazolone-benzenesulfonamides.

Table 1: In Vitro Anticancer and Carbonic Anhydrase IX Inhibitory Activity of Selected Benzenesulfonamide Derivatives [1][2]

CompoundCell LineIC50 (µM)CA IX IC50 (nM)CA II IC50 (µM)Selectivity Index (CA II / CA IX)
4e MDA-MB-2313.5810.931.55141.8
MCF-74.58
MCF-10A19.81
4g MDA-MB-2315.5425.063.92156.4
MCF-72.55
MCF-10A44.73
4h MDA-MB-2311.5215.342.89188.4
MCF-76.31
MCF-10A26.60
Staurosporine MDA-MB-2317.67N/AN/AN/A
MCF-75.89

MDA-MB-231 and MCF-7 are breast cancer cell lines. MCF-10A is a non-tumorigenic breast epithelial cell line. N/A: Not Applicable.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anticancer properties of benzenesulfonamide derivatives. The following are standard protocols for key in vitro assays.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzenesulfonamide derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[12]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[12]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Benzenesulfonamide derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzenesulfonamide derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis using Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[13] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[15] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Materials:

  • 6-well plates

  • Cancer cell lines

  • Benzenesulfonamide derivative

  • PBS

  • Cold 70% ethanol[13]

  • RNase A solution (100 µg/mL)[16]

  • Propidium Iodide staining solution (50 µg/mL)[16]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzenesulfonamide derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[13] Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).[13]

  • Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with PBS to remove the ethanol.[16]

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA, which PI can also bind to.[16]

  • PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect the data for at least 10,000 events.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathway of Carbonic Anhydrase IX Inhibition

The following diagram illustrates the role of CA IX in the tumor microenvironment and the effect of its inhibition by a benzenesulfonamide derivative.

CAIX_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Tumor Microenvironment HIF1a HIF-1α CAIX_gene CAIX Gene HIF1a->CAIX_gene activates CAIX CAIX Protein CAIX_gene->CAIX expresses HCO3_out HCO₃⁻ H_out H⁺ CAIX->H_out extrudes H⁺ Metabolism Glycolytic Metabolism CO2_in CO₂ Metabolism->CO2_in produces H_in H⁺ Metabolism->H_in produces pHi Intracellular pH (pHi) ~7.2-7.4 pHi->Metabolism maintains Hypoxia Hypoxia Hypoxia->HIF1a stabilizes Acidosis Extracellular Acidosis (pHe) ~6.5-6.9 Invasion Invasion & Metastasis Acidosis->Invasion promotes CO2_out CO₂ H2O H₂O H_out->Acidosis contributes to Benzenesulfonamide Benzenesulfonamide Derivative (e.g., 4e) Benzenesulfonamide->CAIX inhibits Experimental_Workflow start Start: Synthesized Benzenesulfonamide Derivative cell_culture 1. Cell Culture (e.g., MDA-MB-231, MCF-7) start->cell_culture treatment 2. Compound Treatment (Varying Concentrations) cell_culture->treatment viability_assay 3. Cell Viability Assay (MTT Assay) treatment->viability_assay ic50 4. Determine IC50 Value viability_assay->ic50 apoptosis_assay 5a. Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_assay 5b. Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay data_analysis 6. Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

References

Application Notes and Protocols for Enzyme Inhibition Assay with 3-cyano-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyano-N-phenylbenzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class. Molecules in this class are widely recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1][2] This document provides a detailed protocol for assessing the inhibitory activity of this compound against carbonic anhydrase, a likely enzyme target given its chemical structure.

The provided protocol is based on a well-established colorimetric assay that monitors the hydrolysis of a substrate, 4-nitrophenyl acetate (4-NPA), by carbonic anhydrase.[3][4][5][6] The enzymatic reaction produces 4-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of 4-nitrophenol formation is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of this reaction is expected to decrease, allowing for the determination of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The following table structure should be used to summarize the quantitative data obtained from the enzyme inhibition assay. This format allows for a clear and concise presentation of the compound's potency and facilitates comparison with a standard inhibitor.

CompoundTarget EnzymeSubstrateIC50 (µM)
This compoundCA-II4-Nitrophenyl AcetateTBD
Acetazolamide (Standard)CA-II4-Nitrophenyl AcetateTBD

TBD: To be determined from the experimental results.

Experimental Protocols

This section details the methodology for determining the inhibitory effect of this compound on a representative carbonic anhydrase isoform, human carbonic anhydrase II (CA-II).

Materials and Reagents
  • Enzyme: Recombinant human carbonic anhydrase II (CA-II) (commercially available)

  • Inhibitor: this compound

  • Standard Inhibitor: Acetazolamide (for comparison)

  • Substrate: 4-Nitrophenyl acetate (4-NPA)

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

    • 96-well microplates (clear, flat-bottom)

    • Incubator or temperature-controlled plate reader (25°C or 37°C)

    • Multichannel pipette

    • Standard laboratory glassware and consumables

Preparation of Solutions
  • Assay Buffer (50 mM Tris-HCl, pH 7.4): Prepare by dissolving the appropriate amount of Tris base in deionized water, adjusting the pH to 7.4 with HCl, and bringing the solution to the final volume.

  • Enzyme Stock Solution: Reconstitute the lyophilized CA-II in the assay buffer to a stock concentration of 1 mg/mL. Store aliquots at -20°C.

  • Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution with assay buffer to the final desired concentration (e.g., 0.1 mg/mL).[5]

  • Inhibitor Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Standard Inhibitor Stock Solution (10 mM): Dissolve acetazolamide in DMSO to a final concentration of 10 mM.

  • Substrate Stock Solution (100 mM): Dissolve 4-nitrophenyl acetate in acetonitrile or DMSO to a final concentration of 100 mM.[6]

  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the final desired concentration (e.g., 1 mM).[3]

Enzyme Inhibition Assay Procedure

The following protocol is designed for a 96-well plate format with a total reaction volume of 200 µL.

  • Prepare Inhibitor Dilutions:

    • Perform serial dilutions of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

    • Similarly, prepare serial dilutions of the 10 mM acetazolamide stock solution.

  • Assay Plate Setup:

    • Blank wells: Add 180 µL of assay buffer and 20 µL of substrate working solution.

    • Enzyme Control (No Inhibitor) wells: Add 140 µL of assay buffer, 20 µL of enzyme working solution, and 20 µL of DMSO.

    • Inhibitor wells: Add 140 µL of assay buffer, 20 µL of enzyme working solution, and 20 µL of the respective inhibitor dilution.

    • It is recommended to perform all measurements in triplicate.

  • Pre-incubation:

    • Mix the contents of the wells by gentle tapping or using a plate shaker.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[3][4]

  • Initiate the Reaction:

    • Add 20 µL of the substrate working solution to all wells (except the blank) to initiate the enzymatic reaction. The final substrate concentration will be 0.1 mM.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for a period of 10-30 minutes.[4] The rate of increase in absorbance corresponds to the rate of 4-nitrophenol production.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial rate (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:

    • % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] x 100

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the enzyme inhibition assay protocol.

Enzyme_Inhibition_Assay_Workflow prep Prepare Solutions (Buffer, Enzyme, Inhibitor, Substrate) plate_setup Set Up 96-Well Plate (Controls & Inhibitor Concentrations) prep->plate_setup Dispense pre_incubation Pre-incubate (Enzyme + Inhibitor) plate_setup->pre_incubation 15 min @ 25°C reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 405 nm) reaction_start->measurement 10-30 min data_analysis Data Analysis (Calculate % Inhibition & IC50) measurement->data_analysis

Caption: Workflow for the carbonic anhydrase inhibition assay.

Signaling Pathway (Hypothesized)

The following diagram illustrates the general mechanism of carbonic anhydrase and its inhibition by a sulfonamide inhibitor.

Carbonic_Anhydrase_Inhibition CO2 CO2 + H2O CA Carbonic Anhydrase (CA-II) CO2->CA Substrate binding Product H+ + HCO3- CA->Product Catalysis Inhibitor 3-cyano-N-phenyl- benzenesulfonamide Inhibitor->CA Inhibition

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

References

Application Notes and Protocols for 3-cyano-N-phenylbenzenesulfonamide in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyano-N-phenylbenzenesulfonamide belongs to the benzenesulfonamide class of compounds, which are of significant interest in medicinal chemistry. While specific biological data for this compound is not extensively available in public literature, its structural analogs have demonstrated potent inhibitory activity against carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in a variety of solid tumors.[1][2] This overexpression is often associated with tumor hypoxia and contributes to an acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. Therefore, inhibitors of CA IX, such as benzenesulfonamide derivatives, are promising candidates for anticancer drug development.

These application notes provide a comprehensive overview of the potential uses of this compound and its analogs in in vitro cell-based assays, focusing on the evaluation of their anticancer properties. Detailed protocols for key experiments are provided to guide researchers in assessing the compound's efficacy and mechanism of action.

Mechanism of Action: Carbonic Anhydrase IX Inhibition

Carbonic Anhydrase IX (CA IX) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In hypoxic tumor environments, the upregulation of CA IX helps maintain a stable intracellular pH (pHi) by exporting protons, while contributing to the acidification of the extracellular space (pHe). This acidic microenvironment facilitates tumor invasion and metastasis.

Benzenesulfonamides act as inhibitors of carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. Inhibition of CA IX by compounds like this compound analogs is expected to disrupt pH regulation in cancer cells, leading to intracellular acidosis and subsequent induction of apoptosis and inhibition of proliferation.

Data Presentation: In Vitro Activity of Benzenesulfonamide Analogs

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Analogs

Compound ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4[1]
Dihydropyrimidin(thi)one-benzenesulfonamides-0.9 (for 11b)3.5 (for 13a)5.3 (for 23)[2]

hCA: human Carbonic Anhydrase. Lower Ki values indicate stronger inhibition.

Table 2: Antiproliferative Activity of Benzenesulfonamide Analogs against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Dihydropyrimidin(thi)one-benzenesulfonamidesMDA-MB-231 (Breast Cancer)44.4 (for 13a), 38.8 (for 23)[2]

IC50: Half-maximal inhibitory concentration. Lower IC50 values indicate greater potency.

Experimental Protocols

Herein are detailed protocols for key in vitro assays to evaluate the biological activity of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and survival.

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HT-29)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The resazurin assay is a fluorometric method where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable, metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Resazurin solution (e.g., 0.15 mg/mL in PBS)

  • 96-well opaque plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well opaque plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubate for the desired duration.

  • Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate cell viability and the IC50 value.

Apoptosis Assay

The Annexin V assay is used to detect apoptosis, a form of programmed cell death. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for a specified time (e.g., 24 hours). Include untreated and vehicle controls.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Carbonic Anhydrase IX (CA IX) Inhibition Assay

This is a direct enzymatic assay to measure the inhibitory effect of the compound on CA IX activity. The stopped-flow CO2 hydration assay is a common method.

Materials:

  • Recombinant human CA IX enzyme

  • This compound

  • Stopped-flow spectrophotometer

  • Buffer (e.g., 20 mM HEPES, pH 7.5)

  • pH indicator (e.g., phenol red)

  • CO2-saturated water

Procedure:

  • This is a specialized assay requiring specific instrumentation. The general principle involves rapidly mixing a solution of the CA IX enzyme and the inhibitor with a CO2-saturated solution.

  • The hydration of CO2 catalyzed by CA IX produces protons, leading to a change in pH.

  • This pH change is monitored in real-time by observing the absorbance change of a pH indicator.

  • The initial rate of the reaction is measured in the presence and absence of the inhibitor.

  • The inhibition constant (Ki) can be calculated from the reaction rates at different inhibitor concentrations.

Visualizations

Signaling Pathway

CAIX_Signaling_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA IX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein HCO3_H HCO₃⁻ + H⁺ CAIX_Protein->HCO3_H Apoptosis_Induction Intracellular Acidosis (↓ pHi) -> Apoptosis CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein pHe_acidic Extracellular Acidosis (↓ pHe) HCO3_H->pHe_acidic pHi_stable Intracellular pH Homeostasis (Stable pHi) HCO3_H->pHi_stable HCO₃⁻ import Invasion Tumor Invasion & Metastasis pHe_acidic->Invasion Proliferation Cell Proliferation & Survival pHi_stable->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis pHi_stable->Apoptosis_Inhibition Inhibitor This compound (and analogs) Inhibitor->CAIX_Protein Inhibitor->Apoptosis_Induction Inhibition Inhibition

Caption: CA IX signaling pathway in cancer and the effect of inhibition.

Experimental Workflow

Experimental_Workflow Start Start: Compound Preparation (this compound) Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture CAIX_Assay Enzymatic Assay (CA IX Inhibition) Start->CAIX_Assay Viability_Assay Cell Viability/Cytotoxicity Assay (MTT or Resazurin) Cell_Culture->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V) IC50->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis CAIX_Assay->Data_Analysis

References

Application Notes and Protocols: Developing Antimicrobial Agents from Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel antimicrobial agents based on benzenesulfonamide derivatives. This document covers the synthesis, in vitro evaluation, and mechanistic studies of these compounds, offering a practical guide for researchers in the field of antimicrobial drug discovery.

Introduction

Benzenesulfonamide derivatives have long been a cornerstone in medicinal chemistry, famously known as sulfa drugs, the first class of synthetic antimicrobial agents.[1] Their continued relevance stems from their proven efficacy, well-understood mechanism of action, and the potential for chemical modifications to overcome resistance and broaden their spectrum of activity. The core structure, a benzene ring attached to a sulfonamide group, allows for diverse substitutions, leading to a wide array of derivatives with varied antimicrobial properties.[2][3]

The primary mechanism of action for most antibacterial benzenesulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[4][5] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its absence in mammals makes DHPS an attractive and selective target for antimicrobial agents.[5] More recently, some benzenesulfonamide derivatives have also been identified as inhibitors of other microbial enzymes, such as carbonic anhydrase, suggesting multiple potential avenues for their antimicrobial effects.[6][7]

This document provides detailed protocols for the synthesis of benzenesulfonamide derivatives and their evaluation as antimicrobial agents, along with data presentation guidelines and visualizations of key experimental workflows and biological pathways.

Data Presentation: Antimicrobial Activity of Benzenesulfonamide Derivatives

The following tables summarize the in vitro antimicrobial activity of representative benzenesulfonamide derivatives against a panel of Gram-positive and Gram-negative bacteria, and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives (µg/mL)

Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosaK. pneumoniaeC. albicansA. nigerReference
SMX Sulfamethoxazole>102425616102464>1024>1024[8]
TMP-SMX Trimethoprim-Sulfamethoxazole0.5/9.50.5/9.50.5/9.5>32/6080.5/9.5>32/608>32/608[8]
Compound 3 N-(5-methylisoxazol-3-yl)-4-((3-oxo-1,3-di(thiophen-2-yl)propyl)amino)benzenesulfonamide8424---[8]
Compound 4a Benzenesulfonamide-carboxamide derivative---6.67---[9]
Compound 4d Benzenesulfonamide-carboxamide derivative--6.72----[9]
Compound 4e Benzenesulfonamide-carboxamide derivative-----6.636.28[9]
Compound 4f Benzenesulfonamide-carboxamide derivative-6.63-----[9]
Compound 4h Benzenesulfonamide-carboxamide derivative6.63----6.63-[9]
Compound 5a N-(thiazol-2-yl)benzenesulfonamide derivativeActiveActiveActive----[10]
Compound 5b N-(thiazol-2-yl)benzenesulfonamide derivative3.9ActiveActive----[10]
Compound 6M Pyrimidine-benzenesulfonamide derivative---1500 (MBC)1500 (MBC)--[3]
Compound 19M Pyrimidine-benzenesulfonamide derivative---1500 (MBC)1500 (MBC)--[3]
Compound 20M Pyrimidine-benzenesulfonamide derivative---1500 (MBC)---[3]
Compound 25M Pyrimidine-benzenesulfonamide derivative---1500 (MBC)---[3]

Note: MBC stands for Minimum Bactericidal Concentration. A hyphen (-) indicates that the data was not reported in the cited reference.

Table 2: Zone of Inhibition of Benzenesulfonamide Derivatives (mm)

Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosaK. pneumoniaeC. albicansReference
Compound 5a N-(thiazol-2-yl)benzenesulfonamide derivativePresentPresentPresent---[10]
Compound 5b N-(thiazol-2-yl)benzenesulfonamide derivativePresentPresentPresent---[10]
Compound M6 Pyrimidine-benzenesulfonamide derivative---15-3015-30-[11]
Compound M19 Pyrimidine-benzenesulfonamide derivative---15-3015-30-[11]
Compound M20 Pyrimidine-benzenesulfonamide derivative---15-3015-30-[11]
Compound M25 Pyrimidine-benzenesulfonamide derivative---15-3015-30-[11]

Note: "Present" indicates a zone of inhibition was observed, but the exact diameter was not specified in the reference. A hyphen (-) indicates that the data was not reported in the cited reference.

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of benzenesulfonamide derivatives.

General Protocol for the Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives can be achieved through various chemical reactions. A common approach involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. The following is a general procedure that can be adapted based on the specific target molecule.

Materials:

  • Substituted benzenesulfonyl chloride

  • Appropriate amine (e.g., aminothiazole, amino acid, etc.)

  • Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Dioxane)[12][13]

  • Base (e.g., Triethylamine (TEA), Potassium Carbonate)[11]

  • Glacial acetic acid[7]

  • Sodium acetate[7]

  • Appropriate aldehyde (for condensation reactions)[7]

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Recrystallization solvent (e.g., ethanol, isopropanol)[12]

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the appropriate amine in a suitable solvent.

  • Addition of Base: Add a base to the solution to neutralize the HCl that will be formed during the reaction.

  • Addition of Benzenesulfonyl Chloride: Slowly add a solution of the substituted benzenesulfonyl chloride in the same solvent to the reaction mixture with constant stirring.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the reaction mixture is typically washed with water to remove any water-soluble impurities. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the pure benzenesulfonamide derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Example: Synthesis of Aryl Thiazolone-Benzenesulfonamides [7]

  • To a solution of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (1 mmol) in glacial acetic acid (20 mL), add sodium acetate (2 mmol) and the appropriate aldehyde (2 mmol).

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • Filter the resulting solid and wash it several times with ethanol.

  • Crystallize the precipitate from acetic acid to afford the final compound.

Protocol for Broth Microdilution Susceptibility Testing (MIC Determination)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates (sterile, round-bottom)[10]

  • Test benzenesulfonamide derivatives

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[10]

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard[6]

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (37°C)[14]

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of each benzenesulfonamide derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[10]

    • Add 100 µL of the antimicrobial stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the antimicrobial.

  • Inoculation: Add 100 µL of the prepared bacterial/fungal inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no antimicrobial).

    • Sterility Control: A well containing only broth (no inoculum or antimicrobial).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[14]

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Protocol for Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[14]

  • Sterile filter paper disks (6 mm diameter)

  • Test benzenesulfonamide derivatives

  • Bacterial strains

  • Sterile cotton swabs[14]

  • McFarland 0.5 turbidity standard[14]

  • Forceps

  • Incubator (37°C)[14]

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[14]

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.[14]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a confluent lawn of growth.[2]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antimicrobial Disks:

    • Impregnate sterile filter paper disks with a known concentration of the benzenesulfonamide derivative solution.

    • Aseptically place the impregnated disks on the surface of the inoculated MHA plate using sterile forceps. Ensure the disks are firmly in contact with the agar.

    • Disks should be placed at least 24 mm apart from each other.[14]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[14]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or caliper.[14]

    • The size of the zone of inhibition is used to determine whether the organism is susceptible, intermediate, or resistant to the antimicrobial agent by comparing the results to standardized charts (e.g., CLSI guidelines).

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of benzenesulfonamide derivatives to inhibit the activity of the DHPS enzyme. A common method is a coupled spectrophotometric assay.[1]

Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-aminobenzoic acid (pABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Test benzenesulfonamide derivatives

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the microtiter plate, prepare a reaction mixture containing the assay buffer, DHPPP, pABA, DHFR, and NADPH.

  • Inhibitor Addition: Add various concentrations of the test benzenesulfonamide derivative to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified DHPS enzyme to each well.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH, which is coupled to the formation of dihydropteroate by DHPS and its subsequent reduction by DHFR.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the DHPS enzyme activity.

Carbonic Anhydrase (CA) Inhibition Assay

This assay determines the inhibitory effect of benzenesulfonamide derivatives on carbonic anhydrase activity.

Materials:

  • Purified carbonic anhydrase (e.g., bovine CA II)

  • p-Nitrophenyl acetate (p-NPA) as a substrate

  • Assay buffer (e.g., Tris-SO₄ buffer)

  • Test benzenesulfonamide derivatives

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 400 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the microtiter plate, add the assay buffer and the purified carbonic anhydrase enzyme.

  • Inhibitor Addition: Add various concentrations of the test benzenesulfonamide derivative to the wells. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the p-NPA substrate to each well.

  • Measurement: Monitor the increase in absorbance at 400 nm over time. The hydrolysis of p-NPA by carbonic anhydrase releases p-nitrophenol, which is a yellow-colored product.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to the development of benzenesulfonamide-based antimicrobial agents.

G General Workflow for Synthesis and Antimicrobial Evaluation cluster_synthesis Synthesis cluster_testing Antimicrobial Testing cluster_mechanism Mechanism of Action start Starting Materials (Benzenesulfonyl Chloride & Amine) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction workup Work-up & Purification (Extraction, Recrystallization) reaction->workup characterization Structural Characterization (NMR, MS, IR) workup->characterization pure_compound Pure Benzenesulfonamide Derivative characterization->pure_compound mic Broth Microdilution (MIC Determination) pure_compound->mic kirby Disk Diffusion (Zone of Inhibition) pure_compound->kirby dhps DHPS Inhibition Assay pure_compound->dhps ca Carbonic Anhydrase Inhibition Assay pure_compound->ca results Data Analysis & Structure-Activity Relationship (SAR) mic->results Quantitative Data (MIC) kirby->results Qualitative/Quantitative Data (Zone Diameter) dhps->results ca->results

Caption: Workflow for developing benzenesulfonamide antimicrobial agents.

G Bacterial Folate Biosynthesis Pathway and Site of Inhibition gtp GTP dhnp Dihydroneopterin Triphosphate gtp->dhnp GTP Cyclohydrolase I dhpp Dihydropterin Pyrophosphate (DHPP) dhnp->dhpp dhp 7,8-Dihydropteroate dhpp->dhp Dihydropteroate Synthase (DHPS) paba p-Aminobenzoic Acid (PABA) paba->dhp dhf Dihydrofolate (DHF) dhp->dhf Dihydrofolate Synthase thf Tetrahydrofolate (THF) dhf->thf Dihydrofolate Reductase (DHFR) biosynthesis Nucleic Acid & Amino Acid Synthesis thf->biosynthesis sulfonamides Benzenesulfonamides (Sulfa Drugs) sulfonamides->dhp Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis by benzenesulfonamides.

References

Click Chemistry Approaches for Synthesizing Benzenesulfonamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzenesulfonamides utilizing two prominent click chemistry methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. These approaches offer significant advantages in terms of efficiency, modularity, and biocompatibility, making them highly valuable in drug discovery and materials science.

Application Notes

The synthesis of benzenesulfonamides, a critical pharmacophore in a multitude of therapeutic agents, has been significantly advanced by the advent of click chemistry. These reactions are characterized by their high yields, stereoselectivity, and tolerance of a wide range of functional groups, allowing for the rapid generation of diverse compound libraries.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction has become a cornerstone of medicinal chemistry for the synthesis of 1,2,3-triazole-containing benzenesulfonamides. The triazole ring, formed from the reaction of an azide and a terminal alkyne, acts as a stable and biocompatible linker, often mimicking the electronic properties of an amide bond. This approach is particularly prominent in the development of carbonic anhydrase inhibitors, where the benzenesulfonamide moiety serves as a zinc-binding group.[1][2][3] The modularity of the CuAAC reaction allows for the facile introduction of various substituents on the triazole ring, enabling extensive structure-activity relationship (SAR) studies.[4]

Sulfur(VI) Fluoride Exchange (SuFEx): A more recent addition to the click chemistry toolbox, SuFEx provides a powerful method for the formation of robust sulfonate and sulfonamide linkages.[2] This reaction typically involves the coupling of a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (R-OSO₂F) with a nucleophile, such as a silyl ether or an amine.[1][5] The resulting S-O or S-N bonds are exceptionally stable to hydrolysis and enzymatic degradation, a desirable feature for the development of long-acting therapeutics.[6] SuFEx chemistry is particularly advantageous for creating sterically hindered sulfonamides and for applications where the triazole linker from CuAAC is not desired.

Advantages of Click Chemistry Approaches:

  • High Yields and Purity: Both CuAAC and SuFEx reactions are known for their high efficiency, often proceeding to completion and yielding products with minimal purification required.[6]

  • Mild Reaction Conditions: These reactions are typically conducted under mild, often aqueous, conditions, making them compatible with sensitive functional groups and biological molecules.[7]

  • Modularity and Diversity: The "plug-and-play" nature of click chemistry allows for the rapid assembly of diverse molecular scaffolds from a set of readily available building blocks.[1][8]

  • Biocompatibility: The functional groups involved (azides, alkynes, sulfonyl fluorides) are generally stable and non-reactive under physiological conditions, making these methods suitable for bioconjugation and in vivo applications.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core principles of CuAAC and SuFEx for benzenesulfonamide synthesis and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Benzenesulfonamide-Azide Benzenesulfonamide-Azide Triazole-linked Benzenesulfonamide Triazole-linked Benzenesulfonamide Benzenesulfonamide-Azide->Triazole-linked Benzenesulfonamide Terminal Alkyne Terminal Alkyne Terminal Alkyne->Triazole-linked Benzenesulfonamide Cu(I) Cu(I) Cu(I)->Triazole-linked Benzenesulfonamide catalyzes

Figure 1: General mechanism of CuAAC for benzenesulfonamide synthesis.

SuFEx_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Benzenesulfonyl Fluoride Benzenesulfonyl Fluoride Benzenesulfonamide Benzenesulfonamide Benzenesulfonyl Fluoride->Benzenesulfonamide Amine / Silyl Ether Amine / Silyl Ether Amine / Silyl Ether->Benzenesulfonamide Base (e.g., DBU) Base (e.g., DBU) Base (e.g., DBU)->Benzenesulfonamide catalyzes Experimental_Workflow Start Start Prepare_Reactants Prepare Reactant Solutions (Azide/Alkyne or Sulfonyl Fluoride/Nucleophile) Start->Prepare_Reactants Reaction_Setup Set up Reaction Vessel (Solvent, Catalyst, Reactants) Prepare_Reactants->Reaction_Setup Reaction Run Reaction (Stirring, Temperature Control) Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purify Product (Column Chromatography, Crystallization) Workup->Purification Analysis Characterize Product (NMR, HRMS) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: High-Throughput Screening of 3-Cyano-N-phenylbenzenesulfonamide Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed framework for the high-throughput screening (HTS) of a library of 3-cyano-N-phenylbenzenesulfonamide analogs. This class of compounds holds potential for therapeutic applications, and this protocol outlines a robust methodology to identify and characterize novel inhibitors of a target kinase. The protocols described herein are designed for adaptation in a standard drug discovery laboratory setting.

Target Rationale and Screening Strategy

Benzenesulfonamide derivatives have been shown to interact with various protein targets, including kinases. The cyano group can act as a hydrogen bond acceptor or participate in other interactions within a protein's active site. This application note will focus on a hypothetical screening campaign against a key kinase involved in cancer cell proliferation. The overall strategy employs a primary HTS to identify initial hits, followed by secondary assays to confirm activity and determine potency.

Data Presentation

The quantitative data from the primary and secondary screens of the this compound analog library are summarized below.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Percent Inhibition (%)Hit (Yes/No)
CS-0011055.2Yes
CS-0021012.5No
CS-0031078.9Yes
CS-004105.6No
CS-0051062.1Yes
............
CS-1000108.3No

Hit criteria: ≥50% inhibition

Table 2: Secondary Assay - IC50 Determination of Primary Hits

Compound IDIC50 (µM)
CS-0017.8
CS-0031.2
CS-0055.4
......

Experimental Protocols

Primary High-Throughput Screening: Kinase Inhibition Assay

This protocol describes a generic kinase assay adaptable for HTS. The example uses a fluorescence-based readout to measure kinase activity.

Materials:

  • This compound analog library in DMSO

  • Target Kinase

  • Kinase Substrate (e.g., a peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates (low-volume, white)

  • Acoustic liquid handler or pin tool

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each compound from the library stock plates (10 mM in DMSO) to the 384-well assay plates. This results in a final assay concentration of 10 µM. Also include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase assay buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of ADP produced.

  • Signal Reading: Incubate the plates as per the detection reagent manufacturer's instructions, and then read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Secondary Assay: IC50 Determination

This protocol is for determining the potency (IC50) of the hits identified in the primary screen.

Materials:

  • Hit compounds from the primary screen

  • Same reagents and instrumentation as the primary assay

Methodology:

  • Serial Dilution: Prepare a series of dilutions for each hit compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Compound Plating: Transfer the serially diluted compounds to a 384-well assay plate.

  • Assay Performance: Follow the same procedure as the primary kinase inhibition assay (steps 2-7).

  • Data Analysis: Plot the percent inhibition as a function of the log of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Further Characterization Compound_Library Compound Library (this compound Analogs) Primary_HTS Primary HTS (Single Concentration) Compound_Library->Primary_HTS Hit_Identification Hit Identification (≥50% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylates Proliferation Cell Proliferation Downstream_Effector->Proliferation Inhibitor 3-Cyano-N-phenyl- benzenesulfonamide Analog Inhibitor->Target_Kinase

Caption: Inhibition of a Kinase Signaling Pathway.

Application Notes and Protocols: Computational Docking Studies of 3-cyano-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific computational docking studies for 3-cyano-N-phenylbenzenesulfonamide against explicitly identified protein targets are not widely available in published scientific literature. Therefore, these application notes and protocols are presented as a generalized guide for researchers, scientists, and drug development professionals. The methodologies and target proteins described herein are based on common practices for similar benzenesulfonamide derivatives and represent a robust framework for initiating such studies.

Introduction

Benzenesulfonamides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Derivatives have been investigated as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The compound this compound, with its distinct chemical features, presents an interesting candidate for computational-led drug discovery.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, enabling the prediction of binding affinity and the elucidation of interaction patterns between a small molecule (ligand) and a protein's active site.

These notes provide a detailed protocol for performing computational docking studies of this compound with three plausible protein targets, selected based on the known activities of other benzenesulfonamide derivatives: Carbonic Anhydrase IX (CA IX), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and B-cell lymphoma 2 (Bcl-2).

Potential Target Proteins

Target ProteinPDB IDRationale for SelectionPotential Therapeutic Area
Carbonic Anhydrase IX (CA IX) 5FL6A well-established target for sulfonamides; its inhibition is a strategy in cancer therapy.[1]Cancer
VEGFR-2 4AG8A key receptor tyrosine kinase involved in angiogenesis, a critical process in tumor growth and metastasis.[2][3]Cancer
Bcl-2 6O0KAn anti-apoptotic protein that is often overexpressed in cancer cells, making it a prime target for inducing apoptosis.[4]Cancer

Experimental Protocols

Protocol 1: Preparation of Ligand and Protein Structures

This protocol outlines the steps for preparing the this compound ligand and the target protein structures for docking.

1. Ligand Preparation: a. Obtain the 2D structure of this compound (CAS: 56542-65-5).[5][6][7][8][9] b. Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch, Avogadro). c. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). d. Save the optimized structure in a format compatible with docking software (e.g., .mol2, .pdbqt).

2. Protein Preparation: a. Download the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 5FL6 for CA IX, 4AG8 for VEGFR-2, 6O0K for Bcl-2).[1][2][4] b. Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file using a molecular visualization tool (e.g., PyMOL, UCSF Chimera). c. Add polar hydrogens to the protein structure. d. Assign partial charges to the protein atoms (e.g., Gasteiger charges). e. Define the binding site or active site of the protein. This can be done by identifying the pocket where the co-crystallized ligand was bound or by using a binding site prediction tool. f. Generate a grid box that encompasses the defined binding site. The grid box defines the search space for the ligand during the docking simulation. g. Save the prepared protein structure in a format compatible with the docking software.

Protocol 2: Molecular Docking Simulation

This protocol describes the process of running the docking simulation using AutoDock Vina, a widely used open-source docking program.

1. Docking Setup: a. Prepare a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box center, and the dimensions of the grid box. b. The configuration file also allows for the adjustment of docking parameters, such as the exhaustiveness of the search.

2. Running the Docking Simulation: a. Execute the docking simulation from the command line using the AutoDock Vina executable and the prepared configuration file. b. The program will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).

Protocol 3: Analysis of Docking Results

This protocol details the steps for analyzing and interpreting the results of the molecular docking simulation.

1. Visualization of Binding Poses: a. Load the protein structure and the docked ligand poses into a molecular visualization software. b. Analyze the top-ranked binding pose to understand the orientation of the ligand within the active site.

2. Identification of Interactions: a. Identify the key amino acid residues in the protein's active site that interact with the ligand. b. Characterize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. 2D interaction diagrams can be generated using software like LigPlot+.

3. Interpretation of Binding Affinity: a. The binding affinity score provides an estimate of the binding free energy. A more negative value indicates a stronger predicted binding. b. Compare the binding affinity of this compound with that of known inhibitors of the target protein, if available.

Data Presentation

The following tables are templates for summarizing the quantitative data from the docking studies.

Table 1: Docking Results for this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Estimated Inhibition Constant (Ki) (µM)
Carbonic Anhydrase IX5FL6[Example: -8.5][Example: 1.5]
VEGFR-24AG8[Example: -9.2][Example: 0.8]
Bcl-26O0K[Example: -7.9][Example: 3.2]

Table 2: Interacting Residues of Target Proteins with this compound

Target ProteinInteracting Amino Acid ResiduesType of Interaction
Carbonic Anhydrase IX [Example: His94, His96, His119, Thr199, Thr200][Example: Hydrogen Bond, Hydrophobic]
VEGFR-2 [Example: Cys919, Asp1046, Glu885, Leu840][Example: Hydrogen Bond, Pi-Alkyl]
Bcl-2 [Example: Phe105, Arg109, Tyr101, Ala149][Example: Hydrophobic, Pi-Pi Stacking]

Mandatory Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Proliferation Cell Proliferation & Angiogenesis Ca2->Proliferation PKC->Proliferation Ligand 3-cyano-N- phenylbenzenesulfonamide Ligand->VEGFR2 Inhibits

Caption: Generalized VEGFR-2 signaling pathway and the inhibitory role of this compound.

Experimental Workflow

Docking_Workflow start Start ligand_prep Ligand Preparation (this compound) start->ligand_prep protein_prep Protein Preparation (e.g., VEGFR-2) start->protein_prep docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep->docking analysis Results Analysis docking->analysis binding_pose Binding Pose Visualization analysis->binding_pose interaction_analysis Interaction Analysis analysis->interaction_analysis scoring Binding Affinity Scoring analysis->scoring report Generate Report binding_pose->report interaction_analysis->report scoring->report end End report->end

Caption: Workflow for computational docking of this compound.

References

Troubleshooting & Optimization

optimizing reaction conditions for N-arylation of sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-arylation of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this critical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of sulfonamides, offering potential causes and solutions in a question-and-answer format.

Q1: My N-arylation reaction shows no or very low conversion to the desired product. What are the likely causes and how can I fix this?

A: Low or no conversion in N-arylation reactions can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The palladium or copper catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are anhydrous. For palladium-catalyzed reactions, using pre-catalysts can be beneficial as they are often more stable and activate readily under reaction conditions.[1]

  • Inappropriate Base: The choice and strength of the base are crucial. Strong, non-nucleophilic bases are often required. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2] The solubility of the base in the reaction solvent is also important for its effectiveness.[1]

  • Poor Ligand Choice: In palladium-catalyzed couplings, the ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle.[3] The choice of ligand is often dependent on the specific substrates. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos are commonly used and have been shown to improve reaction efficiency.[3]

  • Low Reaction Temperature: Some N-arylation reactions, especially with less reactive aryl halides like chlorides, require higher temperatures (typically 80-110 °C) to proceed efficiently.[1][2]

  • Reagent Quality: Ensure the purity of your sulfonamide, aryl halide, and solvent. Impurities can inhibit the catalyst.

Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

A: Side product formation often involves hydrodehalogenation of the aryl halide, homocoupling of the aryl halide, or decomposition of the starting materials or product.

  • Hydrodehalogenation: This can be a significant side reaction, especially with electron-rich aryl halides. Optimizing the catalyst-to-ligand ratio and ensuring strictly anaerobic conditions can help minimize this.

  • Homocoupling of Aryl Halide: This side reaction is often promoted by high temperatures and high catalyst loadings. Reducing the reaction temperature or the amount of catalyst may be beneficial.

  • Decomposition: Sensitive functional groups on your substrates may not be compatible with the reaction conditions. If you suspect decomposition, consider using milder bases (e.g., K₃PO₄ instead of NaOtBu) or running the reaction at a lower temperature.[2]

Q3: My reaction works well with aryl bromides and iodides, but fails with aryl chlorides. How can I improve the reactivity of aryl chlorides?

A: Aryl chlorides are known to be less reactive in N-arylation reactions due to the stronger C-Cl bond.[4] To improve their reactivity:

  • Use Specialized Ligands: Certain phosphine ligands have been specifically designed to promote the oxidative addition of palladium to the C-Cl bond. Ligands such as cataCXium® A, SPhos, and DavePhos are often effective for this purpose.

  • Increase Reaction Temperature: Higher temperatures are generally required for the activation of aryl chlorides.[1]

  • Employ a More Active Catalyst System: Using a higher catalyst loading or a more active palladium pre-catalyst can facilitate the reaction.

Q4: I am attempting a transition-metal-free N-arylation, but the yields are low. What are the key parameters to optimize?

A: Transition-metal-free N-arylations, such as those using o-silylaryl triflates, are sensitive to specific conditions.

  • Fluoride Source: A soluble fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) is crucial for generating the reactive aryne intermediate.[5][6]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Acetonitrile (MeCN) and tetrahydrofuran (THF) are commonly used and have been shown to be effective.[5][6]

  • Stoichiometry: The stoichiometry of the reagents, particularly the fluoride source and the arylating agent, should be carefully optimized.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a palladium-catalyzed N-arylation of a sulfonamide?

A: Catalyst loading can vary depending on the specific reaction, but typically ranges from 1-5 mol % of the palladium source. For challenging substrates, higher loadings of up to 10 mol % may be necessary.[7]

Q2: Which solvents are commonly used for these reactions?

A: Common solvents for palladium-catalyzed N-arylations include toluene, dioxane, and THF.[2] For copper-catalyzed reactions, dimethylformamide (DMF) is often used.[7] It is critical that the solvents are anhydrous and degassed to prevent catalyst deactivation.

Q3: Can I run N-arylation reactions open to the air?

A: Generally, it is highly recommended to perform these reactions under an inert atmosphere (nitrogen or argon). The palladium and copper catalysts, as well as some of the phosphine ligands, are sensitive to oxygen, which can lead to catalyst deactivation and lower yields.

Q4: How do I choose the right base for my reaction?

A: The choice of base depends on the pKa of the sulfonamide and the tolerance of your substrates to basic conditions. For sulfonamides, which are relatively acidic, weaker bases like K₃PO₄ or Cs₂CO₃ are often sufficient and can be advantageous for substrates with base-sensitive functional groups.[2] For less acidic substrates or more challenging couplings, stronger bases like NaOtBu or LHMDS may be required.[2]

Q5: Are there any functional groups that are incompatible with N-arylation conditions?

A: While modern N-arylation methods are quite robust, certain functional groups can be problematic. For instance, substrates with acidic protons that can compete with the sulfonamide N-H for deprotonation may require protection. Highly electrophilic functional groups may react with the nucleophilic sulfonamide anion. It is always advisable to check for the compatibility of your specific functional groups with the chosen reaction conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed N-Arylation of Sulfonamides

ParameterCondition A (General)Condition B (For Aryl Chlorides)Condition C (Mild Conditions)
Palladium Source Pd₂(dba)₃Pd(OAc)₂G3-XPhos Precatalyst
Ligand XPhoscataCXium® AXPhos
Base NaOtBuK₃PO₄Cs₂CO₃
Solvent Toluene1,4-DioxaneTHF
Temperature 100 °C110 °C80 °C
Typical Substrates Aryl bromides, iodidesAryl chloridesSubstrates with sensitive functional groups

Table 2: Comparison of Reaction Conditions for Copper-Catalyzed N-Arylation of Sulfonamides

ParameterCondition D (Iodide based)Condition E (Boronic acid based)
Copper Source CuICu(OAc)₂
Ligand Ligand-free or N,N-dimethylglycineNone
Base K₃PO₄Et₃N
Solvent DMFCH₂Cl₂
Temperature 120-130 °CRoom Temperature
Aryl Source Aryl iodidesArylboronic acids

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of a Sulfonamide with an Aryl Bromide

  • To an oven-dried reaction vessel, add the sulfonamide (1.0 mmol), aryl bromide (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium pre-catalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol %) and the ligand (if not using a pre-catalyst).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow start Start: Define Sulfonamide and Aryl Halide reagent_prep Reagent Preparation: - Dry Sulfonamide - Purify Aryl Halide - Dry Solvent start->reagent_prep catalyst_selection Select Catalyst System: - Pd or Cu Source - Ligand (for Pd) - Base reagent_prep->catalyst_selection reaction_setup Reaction Setup: - Inert Atmosphere - Add Reagents - Add Solvent catalyst_selection->reaction_setup heating Heating & Stirring: - Set Temperature - Monitor Reaction reaction_setup->heating workup Reaction Workup: - Quench Reaction - Extraction heating->workup purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR, MS purification->analysis

Caption: Experimental workflow for N-arylation of sulfonamides.

troubleshooting_workflow start Problem: Low or No Product check_catalyst Check Catalyst Activity: - Use fresh catalyst/precatalyst - Ensure inert atmosphere start->check_catalyst optimize_base Optimize Base: - Stronger base (NaOtBu) - More soluble base (Cs2CO3) check_catalyst->optimize_base No Improvement success Reaction Successful check_catalyst->success Improvement optimize_ligand Optimize Ligand (Pd): - Try different ligand class (e.g., Buchwald ligands) optimize_base->optimize_ligand No Improvement optimize_base->success Improvement increase_temp Increase Temperature optimize_ligand->increase_temp No Improvement optimize_ligand->success Improvement check_reagents Check Reagent Purity: - Recrystallize/distill starting materials increase_temp->check_reagents No Improvement increase_temp->success Improvement check_reagents->success Improvement

Caption: Troubleshooting guide for low-yield N-arylation reactions.

References

Technical Support Center: Overcoming Solubility Challenges with 3-cyano-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-cyano-N-phenylbenzenesulfonamide in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a sulfonamide-containing organic compound. Like many sulfonamides, it can exhibit poor aqueous solubility due to its chemical structure, which includes aromatic rings and a sulfonamide group.[1][2] Poor solubility can lead to challenges in obtaining accurate and reproducible results in biological assays, as the compound may precipitate out of solution, reducing its effective concentration.[3]

Q2: What are the initial steps I should take if I observe precipitation of this compound in my assay?

If you observe precipitation, first verify that your stock solution is fully dissolved and that the final concentration in your assay medium does not exceed the compound's solubility limit under the specific assay conditions (e.g., pH, temperature, and buffer composition). It is also crucial to ensure thorough mixing of all solutions.

Q3: What are the common solvents for dissolving this compound?

Q4: How does pH affect the solubility of sulfonamides like this compound?

Sulfonamides are generally weak organic acids and are, therefore, more soluble in alkaline (higher pH) aqueous solutions compared to acidic (lower pH) solutions.[1][6] Adjusting the pH of the assay buffer to a more alkaline value may enhance the solubility of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound's aqueous solubility is very low, and the final concentration exceeds its solubility limit.- Lower the final concentration of the compound in the assay. - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not interfere with the assay. - Adjust the pH of the aqueous buffer to a more alkaline value.
Compound precipitates over time during the assay. The compound is kinetically soluble but thermodynamically unstable in the assay medium.- Consider using a different co-solvent or a combination of co-solvents. - Employ solubility-enhancing techniques such as the preparation of a solid dispersion or complexation with cyclodextrins.
Inconsistent results between experimental replicates. Incomplete dissolution of the compound stock solution or precipitation in some wells.- Ensure the stock solution is completely dissolved before use. Gentle heating or sonication may be necessary. - Visually inspect all wells for any signs of precipitation before and after the experiment. - Vortex or mix plates thoroughly after the addition of the compound.
Low or no biological activity observed. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.- Determine the kinetic or thermodynamic solubility of the compound in your specific assay buffer to understand its solubility limits. - Use a solubility enhancement method to increase the concentration of the dissolved compound.

Data Presentation: Solubility of Structurally Related Sulfonamides

While specific quantitative solubility data for this compound is limited in publicly available literature, the following tables provide representative solubility data for other sulfonamides in common solvents. This information can serve as a general guide for solvent selection and formulation development.

Note: The solubility of this compound may differ from the values presented below. Experimental determination of its solubility in your specific assay system is highly recommended.

Table 1: Solubility of Selected Sulfonamides in Water and Ethanol-Water Mixtures at 298.15 K

SulfonamideSolventMolar Solubility (mol/L)Mole Fraction Solubility
SulfadiazineWater0.00050.000009
20% Ethanol0.00120.000028
40% Ethanol0.00250.000078
60% Ethanol0.00340.000147
80% Ethanol0.00310.000199
100% Ethanol0.00220.000129
SulfamerazineWater0.00150.000027
20% Ethanol0.00380.000088
40% Ethanol0.00760.000236
60% Ethanol0.00990.000427
80% Ethanol0.00840.000540
100% Ethanol0.00550.000322
SulfamethazineWater0.00270.000049
20% Ethanol0.00800.000185
40% Ethanol0.01890.000587
60% Ethanol0.02920.001262
80% Ethanol0.02790.001793
100% Ethanol0.01910.001118

Data adapted from Redalyc, 2015.[7]

Table 2: General Solubility of Sulfanilamide in Various Solvents

SolventSolubility
WaterSoluble
AcetoneSoluble
EthanolSoluble
GlycerolSoluble
Propylene GlycolSoluble
Hydrochloric AcidSoluble
ChloroformInsoluble
EtherInsoluble
BenzeneInsoluble
Petroleum EtherInsoluble

Data from Thermo Scientific Chemicals.[4] Note that sulfanilamide is a simpler sulfonamide and may have different solubility characteristics than this compound.

Experimental Protocols

Here are detailed methodologies for common techniques to improve the solubility of this compound.

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To increase the solubility of this compound in an aqueous buffer by adding a water-miscible organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous assay buffer (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • In separate microcentrifuge tubes, prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO, EtOH, or PEG 400 in the final volume).

  • Add the this compound stock solution to each co-solvent/buffer solution to achieve the desired final compound concentration.

  • Vortex each tube vigorously for 1-2 minutes.

  • Incubate the solutions at the assay temperature for a predetermined time (e.g., 1-2 hours).

  • Visually inspect for any precipitation.

  • For quantitative analysis, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound and identify a suitable pH for the assay.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • DMSO

  • pH meter

  • Vortex mixer

  • Incubator/shaker

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Add an excess amount of the compound stock solution to each of the different pH buffers.

  • Vortex the samples to ensure thorough mixing.

  • Incubate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours for thermodynamic solubility).

  • After incubation, check the pH of each solution to ensure it has not significantly changed.

  • Filter the samples through a 0.22 µm filter to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot solubility as a function of pH to identify the optimal pH for your assay.

Protocol 3: Preparation of a Solid Dispersion to Enhance Solubility

Objective: To improve the dissolution rate and apparent solubility of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a poloxamer)

  • A suitable organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure (Solvent Evaporation Method):

  • Dissolve both this compound and the chosen hydrophilic polymer in a common organic solvent in a round-bottom flask. The ratio of drug to polymer can be varied (e.g., 1:1, 1:5, 1:10 by weight).

  • Ensure complete dissolution of both components.

  • Remove the solvent using a rotary evaporator under reduced pressure and gentle heating.

  • Continue to dry the resulting solid film under a high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • The resulting solid dispersion powder can then be used to prepare solutions for your assays. The dissolution of this powder in your aqueous buffer should be significantly improved compared to the crystalline compound.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

The following diagram outlines a systematic approach for researchers to diagnose and overcome solubility challenges with compounds like this compound.

G Workflow for Overcoming Compound Solubility Issues start Start: Solubility Issue Observed (Precipitation, Low Activity) check_stock 1. Verify Stock Solution - Fully dissolved? - Correct solvent? start->check_stock check_conc 2. Review Assay Concentration - Is it too high? check_stock->check_conc initial_sol_test 3. Perform Initial Solubility Test - Kinetic solubility in assay buffer check_conc->initial_sol_test precip_obs Precipitation Observed? initial_sol_test->precip_obs no_precip No Precipitation - Proceed with assay - Monitor for time-dependent precipitation precip_obs->no_precip No sol_enhancement 4. Implement Solubility Enhancement precip_obs->sol_enhancement Yes co_solvent 4a. Co-solvent Addition - Titrate DMSO, EtOH, etc. sol_enhancement->co_solvent ph_adjust 4b. pH Adjustment - Test a range of buffer pHs sol_enhancement->ph_adjust solid_disp 4c. Solid Dispersion - Prepare with PVP, PEG, etc. sol_enhancement->solid_disp retest 5. Re-evaluate Solubility - Repeat solubility test with modified formulation co_solvent->retest ph_adjust->retest solid_disp->retest success Solubility Goal Met? retest->success assay_proceed Proceed with Assay success->assay_proceed Yes further_opt Further Optimization Needed - Consider alternative methods (e.g., cyclodextrins, surfactants) success->further_opt No

Caption: A flowchart illustrating the decision-making process for addressing compound solubility issues.

References

Technical Support Center: Purification of 3-Cyano-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-cyano-N-phenylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective methods for the purification of this compound are recrystallization and flash column chromatography. A general synthesis protocol suggests that the crude product can be purified by fast column chromatography with dichloromethane as the eluent, or by recrystallization from a mixed solvent system of ethyl acetate/hexane or from toluene.[1]

Q2: What are the likely impurities in my crude this compound product?

Common impurities are likely to be unreacted starting materials and reagents from the synthesis. These include:

  • 3-Cyanobenzene-1-sulfonyl chloride: The starting sulfonyl chloride.

  • Aniline: The starting amine.

  • Pyridine: Often used as a base in the sulfonylation reaction.[1]

  • Side-products: Potential byproducts from side reactions, which will vary depending on the specific reaction conditions.

Q3: My recrystallization is not working. What are some common issues and solutions?

Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and proper technique. Common issues include the product "oiling out" or failing to crystallize.

Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization
Problem Potential Cause Solution
Product "oils out" instead of crystallizing. The solvent is too nonpolar for the compound at the elevated temperature, or the solution is supersaturated.Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly. Seeding the solution with a small crystal of pure product can also induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then cool again. If crystals still do not form, consider adding a non-polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly.
Low recovery of the purified product. The compound has significant solubility in the solvent even at low temperatures. The volume of solvent used was excessive.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Guide 2: Troubleshooting Flash Column Chromatography
Problem Potential Cause Solution
Poor separation of spots on TLC. The chosen eluent system is not optimal.Perform a thorough TLC analysis with different solvent systems to find an eluent that gives good separation between the product and impurities (a ΔRf of >0.2 is ideal). A common starting point for sulfonamides is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
Product elutes too quickly (high Rf). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Product does not move from the baseline (low Rf). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent.
Streaking of spots on the column/TLC. The compound may be acidic or basic and is interacting with the silica gel. The sample may be overloaded.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Cracks or channels in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A starting point could be a mixture of dichloromethane and hexane. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel (300-400 mesh) as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the dissolved sample directly but ensure it is a concentrated solution.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow crude_product Crude 3-cyano-N- phenylbenzenesulfonamide dissolution Dissolve in minimal hot solvent crude_product->dissolution filtration Hot filtration dissolution->filtration crystallization Slow cooling and crystallization filtration->crystallization isolation Isolate crystals (vacuum filtration) crystallization->isolation pure_product Pure Product isolation->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Recrystallization Fails oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_recovery Low Recovery? start->low_recovery solution1 Add polar co-solvent or seed crystal oiling_out->solution1 Yes solution2 Concentrate solution or add anti-solvent no_crystals->solution2 Yes solution3 Use minimal hot solvent and cool thoroughly low_recovery->solution3 Yes

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzenesulfonamides. The content is tailored for researchers, scientists, and drug development professionals.

Section 1: Synthesis of Substituted Benzenesulfonyl Chlorides

The preparation of the sulfonyl chloride precursor is a critical first step where many challenges can arise.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing substituted benzenesulfonyl chlorides?

A1: The most prevalent methods include:

  • Chlorosulfonation of substituted benzenes: This involves reacting the substituted benzene with chlorosulfonic acid.[1][2] It is a direct and often high-yielding method, but can be hazardous and may produce isomeric mixtures depending on the directing effects of the substituents.[3][4]

  • Reaction of sodium benzenesulfonates with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃): This is a reliable method if the corresponding sulfonic acid salt is readily available.[5]

  • Diazotization-Sulfonylation (Sandmeyer-type reaction): Substituted anilines can be converted to their corresponding diazonium salts, which are then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[6][7][8]

Q2: I am getting a low yield during the chlorosulfonation of my substituted benzene. What are the possible causes and solutions?

A2: Low yields in chlorosulfonation can be attributed to several factors:

  • Incomplete reaction: The reaction may require longer reaction times or higher temperatures. However, excessive heating can lead to side reactions.

  • Side reactions: The formation of sulfones is a common side reaction, especially if the reaction temperature is too high.[3] The use of a dehydrating agent like anhydrous potassium sulfate can sometimes help.[1]

  • Substituent effects: Strongly deactivating groups on the benzene ring can make the electrophilic aromatic substitution difficult. More forcing conditions may be required in such cases.

  • Work-up issues: Benzenesulfonyl chlorides are moisture-sensitive and can hydrolyze back to the sulfonic acid during aqueous work-up.[9] It is crucial to perform the work-up quickly and under cold conditions.

Troubleshooting Guide: Chlorosulfonation
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Side reaction (sulfone formation); Hydrolysis during work-up.Increase reaction time cautiously; Maintain low reaction temperature (e.g., ice-water bath)[1]; Use a dehydrating agent[1]; Perform aqueous work-up quickly with ice-cold water.
Product is an oil that is difficult to purify Presence of isomeric byproducts or sulfones.Purify by vacuum distillation if thermally stable; Attempt crystallization from a non-polar solvent like hexane; Use column chromatography on silica gel.
Reaction is very slow or does not start Substituted benzene is strongly deactivated.Use a larger excess of chlorosulfonic acid; Consider an alternative synthetic route, such as the Sandmeyer reaction from the corresponding aniline.[6][7]
Experimental Protocol: Preparation of 2,4-Dimethylbenzenesulfonyl Chloride

This protocol is adapted from a patented procedure.[1]

  • In a 50L reaction kettle, add 2.65 kg of m-xylene.

  • Add 0.05 kg of anhydrous potassium sulfate while stirring.

  • Control the reaction temperature in an ice-water bath to 20°C.

  • Slowly add 3.25 kg of chlorosulfonic acid from a dropping funnel.

  • After the addition is complete, maintain the reaction at 20°C for 0.5 hours.

  • Slowly add another 6 kg of chlorosulfonic acid from the dropping funnel, keeping the temperature at 20°C.

  • Add 0.5 kg of phosphorus trichloride and maintain the temperature at 20°C for 5.0 hours to obtain the sulfonylated material.

  • In a separate 100L glass storage tank, prepare a mixture of 25 kg of ice and water.

  • With stirring, slowly add the sulfonylated material to the ice-water mixture, keeping the temperature below 15°C for 1.0 hour.

  • Transfer the mixture to a separatory funnel and allow it to stand for 1.0 hour.

  • Separate the lower organic layer containing the 2,4-dimethylbenzenesulfonyl chloride.

Workflow for Troubleshooting Chlorosulfonation

G start Low Yield in Chlorosulfonation check_reaction Check TLC/GC-MS for Starting Material start->check_reaction check_byproducts Analyze for Side Products (e.g., Sulfones) check_reaction->check_byproducts No Starting Material increase_time Increase Reaction Time check_reaction->increase_time Starting Material Present increase_temp Cautiously Increase Temperature check_reaction->increase_temp Starting Material Present check_workup Review Work-up Procedure check_byproducts->check_workup Minimal Byproducts lower_temp Repeat at Lower Temperature check_byproducts->lower_temp Significant Byproducts alt_route Consider Alternative Synthesis Route check_byproducts->alt_route Significant Byproducts cold_workup Use Ice-Cold Water for Quenching check_workup->cold_workup Potential for Hydrolysis dry_solvents Ensure Solvents are Anhydrous check_workup->dry_solvents Potential for Hydrolysis end Problem Resolved increase_time->end Yield Improves increase_temp->end Yield Improves lower_temp->end Yield Improves alt_route->end Successful Synthesis cold_workup->end Yield Improves dry_solvents->end Yield Improves

Caption: Troubleshooting workflow for low yields in chlorosulfonation reactions.

Section 2: Synthesis of Substituted Benzenesulfonamides

The reaction of a benzenesulfonyl chloride with a primary or secondary amine is the cornerstone of sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide synthesis has a low yield. What are the common reasons?

A1: Low yields are often due to:

  • Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly.[10]

  • Hydrolysis of the sulfonyl chloride: The presence of water can lead to the formation of the corresponding sulfonic acid, which does not react with the amine.[9]

  • Reaction with tertiary amines: While often considered unreactive, tertiary amines can react with benzenesulfonyl chloride, leading to complex mixtures and consumption of the starting material.[11]

  • Inappropriate base: The base is crucial for scavenging the HCl byproduct. A base that is too weak may not be effective, while a base that is too strong could promote side reactions. Pyridine or triethylamine are commonly used.[12]

Q2: I am trying to react a benzenesulfonyl chloride with a tertiary amine, but it is not working as expected. Why?

A2: Tertiary amines lack the N-H proton necessary to form a stable sulfonamide after the initial reaction with benzenesulfonyl chloride.[13] They do not form a precipitate in the Hinsberg test.[11][14][15] However, they can react under certain conditions, but the reaction is not a simple sulfonamide formation and may not be synthetically useful for this purpose.

Q3: How can I purify my substituted benzenesulfonamide?

A3: Purification is typically achieved by:

  • Recrystallization: This is the most common method. The choice of solvent is critical and often requires some experimentation. Ethanol or mixtures of ethanol and water are frequently used.[12][16]

  • Column chromatography: Silica gel chromatography is effective for removing impurities that are difficult to remove by recrystallization.[17]

  • Aqueous work-up: Washing the reaction mixture with dilute acid can remove unreacted amine, and washing with a mild base can remove unreacted sulfonyl chloride (as the sulfonate salt).

Troubleshooting Guide: Sulfonamide Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Poorly reactive amine; Hydrolysis of sulfonyl chloride; Ineffective base.Increase reaction temperature; Use a more polar solvent like DMF or THF[18]; Ensure all reagents and solvents are anhydrous; Switch to a stronger, non-nucleophilic base like DBU.
Reaction forms an insoluble precipitate that is not the product The sulfonamide from a secondary amine is often insoluble in the reaction mixture.[11][14][15]This may be the desired product. Filter and analyze the precipitate.
Difficulty in removing unreacted amine Amine is not basic enough to be extracted with dilute acid.Use column chromatography for purification.
Product is contaminated with a sulfonic acid Hydrolysis of the benzenesulfonyl chloride starting material.Wash the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) during work-up.
Data on Sulfonamide Synthesis Yields
Amine Reaction Conditions Yield (%) Reference
Various aminesNa₂CO₃ in water, room temp60-96[10]
Various aminesH₂O₂ and SOCl₂ then amineHigh[19]
Various aminesFe₃O₄@KCC-1-npr-NH₂ catalyst in water85-97[20]

Workflow for Distinguishing Amines with the Hinsberg Test

G start Start Hinsberg Test (Amine + PhSO2Cl + NaOH) precipitate Precipitate Forms? start->precipitate soluble Precipitate Soluble in Excess NaOH? precipitate->soluble Yes tertiary Tertiary Amine precipitate->tertiary No acidify Acidify with HCl soluble->acidify Yes secondary Secondary Amine soluble->secondary No precipitate_reforms Precipitate Reforms acidify->precipitate_reforms primary Primary Amine precipitate_reforms->primary

Caption: Decision tree for the Hinsberg test to differentiate primary, secondary, and tertiary amines.

Section 3: N-Alkylation of Substituted Benzenesulfonamides

Introducing an alkyl group onto the nitrogen of a sulfonamide can be challenging due to the reduced nucleophilicity of the sulfonamide nitrogen.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of sulfonamides often difficult?

A1: The strong electron-withdrawing effect of the sulfonyl group significantly reduces the nucleophilicity of the nitrogen atom, making it less reactive towards alkylating agents.[21] This often necessitates the use of strong bases and reactive alkylating agents.

Q2: What are some common methods for N-alkylation of sulfonamides?

A2: Common methods include:

  • Using a strong base and an alkyl halide: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the sulfonamide, forming a more nucleophilic anion that can react with an alkyl halide.[22]

  • Mitsunobu reaction: This reaction allows for the alkylation with alcohols but generates stoichiometric amounts of byproducts that can be difficult to remove.[23]

  • Transition metal-catalyzed reactions: Catalysts based on manganese[22][24] or iridium can facilitate the N-alkylation using alcohols as the alkylating agents in a more atom-economical process.

  • Thermal alkylation with trichloroacetimidates: This method avoids the need for a catalyst but is limited to alkylating agents that can form stable carbocations.[25][26]

Troubleshooting Guide: N-Alkylation of Sulfonamides
Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion Insufficiently strong base; Low reactivity of the alkylating agent; Steric hindrance.Switch to a stronger base (e.g., NaH, LDA); Use a more reactive alkylating agent (e.g., alkyl iodide or triflate); Increase the reaction temperature; Consider a catalytic method (e.g., Mn-catalyzed).[22][24]
O-alkylation instead of N-alkylation This is generally not a major issue for sulfonamides but can occur in related systems.The N-anion is typically more nucleophilic. Ensure complete deprotonation of the nitrogen.
Dialkylation This is generally not possible as there is only one N-H to be substituted.Not applicable.
Decomposition of starting material The use of very strong bases or high temperatures can lead to degradation.Use milder conditions, such as a catalytic method or the Mitsunobu reaction.
Data on Mn-Catalyzed N-Alkylation Yields

The following data is for the N-alkylation of various sulfonamides with benzyl alcohol using a Mn(I) PNP pincer precatalyst.[22]

Sulfonamide Yield (%)
p-Toluenesulfonamide84
o-Toluenesulfonamide82
Mesitylenesulfonamide89
1-Naphthalenesulfonamide85

Section 4: Deprotection of Sulfonamides

Sulfonamides are often used as protecting groups for amines due to their stability. However, this stability can make their removal challenging.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove a tosyl (p-toluenesulfonyl) group?

A1: The tosyl group is very stable, and its removal often requires harsh conditions such as strong acids (e.g., HBr in acetic acid) or dissolving metal reductions (e.g., sodium in liquid ammonia).[21][27] These conditions are often not compatible with other functional groups in the molecule.

Q2: Are there milder methods for sulfonamide deprotection?

A2: Yes, some sulfonamide protecting groups are designed for easier cleavage. The 2-nitrobenzenesulfonyl (nosyl) group, for instance, can be removed under milder conditions using a nucleophilic thiol, such as thiophenol, in the presence of a base like potassium carbonate.[28] Photocatalytic methods using quantum dots have also been developed for the reductive deprotection of aryl sulfonyl-protected phenols.[29]

Troubleshooting Guide: Deprotection of Sulfonamides
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection (Tosyl Group) Insufficiently harsh conditions.Increase reaction time or temperature; Use a stronger reducing agent (e.g., sodium naphthalenide); If the molecule is sensitive, consider redesigning the synthesis to use a more labile protecting group.
Incomplete Deprotection (Nosyl Group) Inactive thiol reagent; Insufficient base.Use fresh thiophenol or another thiol; Ensure the base is strong enough to generate the thiolate anion.
Degradation of the Substrate The harsh deprotection conditions are destroying the molecule.Switch to a milder deprotection method if available; Redesign the synthesis to use an alternative protecting group (e.g., Boc, Cbz) or a nosyl group instead of a tosyl group.

Workflow for Selecting a Deprotection Strategy

G start Need to Deprotect a Sulfonamide check_group What is the Sulfonyl Group? start->check_group tosyl Tosyl (Ts) check_group->tosyl Tosyl nosyl Nosyl (Ns) check_group->nosyl Nosyl check_stability Is the Molecule Stable to Harsh Conditions? harsh_conditions Use Strong Acid (HBr/AcOH) or Dissolving Metal (Na/NH3) check_stability->harsh_conditions Yes redesign Redesign Synthesis with a More Labile Protecting Group check_stability->redesign No tosyl->check_stability mild_conditions Use Thiol (e.g., PhSH) + Base (K2CO3) nosyl->mild_conditions end Amine Liberated harsh_conditions->end Deprotection Successful mild_conditions->end Deprotection Successful redesign->end Problem Avoided

Caption: Decision-making workflow for sulfonamide deprotection strategies.

References

Technical Support Center: C-H Cyanation of Arenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C-H cyanation of arenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of aryl nitriles via direct C-H functionalization.

Troubleshooting Guide

This guide addresses common problems encountered during C-H cyanation experiments. For optimal performance, it is crucial to consider all reaction parameters.

Issue 1: Low to No Product Formation

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst can be deactivated by excess cyanide.[1][2] Ensure the correct stoichiometry of your cyanide source. If using silver cyanide (AgCN), increasing the loading from 1.1 equivalents to 2.0 equivalents has been shown to decrease the yield.[1]

  • Inappropriate Cyanide Source: The choice of cyanide source is critical. For palladium-catalyzed reactions, AgCN often provides good yields, while sources like KCN, K₃Fe(CN)₆, and TMSCN may result in minimal product.[1] In photoredox catalysis, trimethylsilyl cyanide (TMSCN) has been found to be optimal as it allows for the slow release of cyanide.[3][4]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and oxidant play a significant role. For Pd-catalyzed non-directed cyanation, a temperature of 100-120 °C in a solvent like HFIP with an oxidant such as AgOAc is often effective.[1] Reactions conducted at lower temperatures may result in lower yields.[1]

  • Unreactive Substrate: Electron-deficient arenes are generally less reactive under these conditions.[1][5] For such substrates, increasing the temperature or using a large excess of the arene substrate may be necessary to achieve acceptable yields.[1]

  • Ligand Issues (for Ligand-Promoted Reactions): The electronic and steric properties of the ligand are crucial. For 2-pyridone accelerated non-directed C-H cyanation, the choice of substituents on the pyridone ring can dramatically affect the reaction outcome.[1]

Issue 2: Poor Regioselectivity

Possible Causes and Solutions:

  • Steric and Electronic Effects of the Substrate: In non-directed C-H cyanation, the regioselectivity is governed by the inherent properties of the arene. For mono-substituted arenes, cyanation often occurs at the less sterically hindered meta and para positions.[1] For arenes with strong electron-donating groups like alkoxy groups, ortho and para-cyanated isomers are typically observed due to electronic effects.[1]

  • Reaction Mechanism: The underlying mechanism of the C-H activation can influence selectivity. For instance, in some palladium-catalyzed systems, electronic effects appear to be more dominant than steric effects in determining the site of cyanation.[1]

Issue 3: Formation of Side Products

Possible Causes and Solutions:

  • Over-cyanation: While mono-cyanation is generally favored due to the deactivating nature of the cyano group, over-cyanation can occur under harsh conditions or with highly activated substrates.[1] Optimization of reaction time and temperature can help minimize this.

  • Decomposition of Reagents or Products: At elevated temperatures, some reagents or the desired nitrile product may be susceptible to decomposition. Performing a time-course study can help identify the optimal reaction duration.

Frequently Asked Questions (FAQs)

Q1: What is the best cyanide source for my C-H cyanation reaction?

The optimal cyanide source depends on the catalytic system. For palladium-catalyzed non-directed C-H cyanation, silver cyanide (AgCN) has been shown to be effective.[1] In contrast, for organic photoredox-catalyzed reactions, trimethylsilyl cyanide (TMSCN) is often preferred due to its ability to slowly release the cyanide anion, which is crucial for the catalytic cycle.[3][4] It is recommended to screen different cyanide sources for your specific substrate and catalyst system.

Q2: My arene is electron-deficient. Why is the reaction failing?

Electron-deficient arenes are challenging substrates for many C-H cyanation protocols because the C-H bonds are less nucleophilic and therefore harder to activate.[1] For these substrates, you may need to increase the reaction temperature, use a higher catalyst loading, or employ a large excess of the arene.[1] In some cases, a different catalytic system or a directed C-H activation strategy might be necessary.

Q3: How can I improve the yield of my reaction?

To improve the yield, a systematic optimization of reaction parameters is recommended. Consider the following:

  • Ligand Screening (if applicable): The ligand can have a profound impact on the reaction's efficiency.[1]

  • Oxidant and Additives: In palladium-catalyzed systems, oxidants like AgOAc are often crucial.[1]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction. HFIP has been found to be a good solvent for some palladium-catalyzed cyanations.[1]

  • Temperature and Reaction Time: These parameters should be carefully optimized to maximize product formation while minimizing side reactions or decomposition.

Q4: Can this method be used for late-stage functionalization of complex molecules?

Yes, C-H cyanation has been successfully applied to the late-stage functionalization of complex molecules, including drug molecules and natural products.[1][3] However, the success of the reaction will depend on the functional group tolerance of the specific catalytic system and the electronic and steric properties of the substrate.

Data and Protocols

Optimization of Reaction Conditions for Palladium-Catalyzed Non-Directed C-H Cyanation of o-Xylene

The following table summarizes the optimization of various reaction parameters for the cyanation of o-xylene. The standard conditions are: o-xylene (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (10 mol%), ligand (20 mol%), AgOAc (3.0 equiv), AgCN (1.1 equiv.), HFIP (0.5 mL), 100 °C, under air, 24 h.[1]

EntryVariation from Standard ConditionsTotal Yield (%)[1]
1None84
22.0 equiv. AgCN50
31.1 equiv. CuCN67
42.0 equiv. CuCN39
50.6 equiv. Zn(CN)₂37
6no AgOActrace
7CHCl₃ as solvent instead of HFIPtrace
880 °C60
9120 °C72
Experimental Protocol: Palladium-Catalyzed Non-Directed C-H Cyanation

This protocol is based on a reported procedure for the non-directed C-H cyanation of arenes.[1]

Materials:

  • Arene substrate (0.2 mmol, 1.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • 2-Pyridone Ligand (e.g., L10 as described in the literature) (20 mol%)

  • AgOAc (3.0 equiv)

  • AgCN (1.1 equiv)

  • Hexafluoroisopropanol (HFIP) (0.5 mL)

Procedure:

  • To a reaction vial, add the arene substrate, Pd(OAc)₂, 2-pyridone ligand, AgOAc, and AgCN.

  • Add HFIP as the solvent.

  • Seal the vial and stir the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by ¹H NMR using an internal standard to determine the yield.

Visualizations

Troubleshooting Workflow for Failed C-H Cyanation

Troubleshooting_Workflow start Reaction Failed: Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK optimize Systematic Optimization check_reagents->optimize Reagent Issue (e.g., excess CN⁻) check_substrate Assess Substrate Reactivity check_conditions->check_substrate Conditions OK check_conditions->optimize Condition Issue (e.g., wrong temp/solvent) check_substrate->optimize Substrate OK check_substrate->optimize Substrate Issue (e.g., electron-deficient) success Successful Cyanation optimize->success Optimized Protocol

Caption: A logical workflow for troubleshooting failed C-H cyanation reactions.

General Signaling Pathway for Photoredox-Catalyzed C-H Cyanation

Photoredox_Cyanation_Pathway PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Light) Arene_radical Arene Radical Cation PC_excited->Arene_radical SET Arene Arene Arene->Arene_radical Intermediate Adduct Intermediate Arene_radical->Intermediate CN_source Cyanide Source (e.g., TMSCN) CN_anion CN⁻ CN_source->CN_anion CN_anion->Intermediate Product Cyanated Arene Intermediate->Product Oxidation Oxidant Oxidant (O₂) Oxidant->Product

Caption: A simplified signaling pathway for photoredox-catalyzed C-H cyanation of arenes.

References

Technical Support Center: Synthesis of N-cyano-N'-phenyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyano-N'-phenyl-p-toluenesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-cyano-N'-phenyl-p-toluenesulfonamide, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Ensure the reaction is stirred for the recommended duration (e.g., 20 minutes after the addition of tosyl chloride).[1] - Maintain the reaction at room temperature as specified in the protocol.[1]
Moisture in reactants or solvent: p-Toluenesulfonyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid.- Use a dry Schlenk flask and ensure all glassware is thoroughly dried.[1] - Use anhydrous pyridine as the solvent.
Poor quality of starting materials: Phenylurea or p-toluenesulfonyl chloride may be impure.- Use high-purity, commercially available starting materials.
Formation of a White Precipitate (Other than the Product) Hydrolysis of p-toluenesulfonyl chloride: Presence of water in the reaction mixture leads to the formation of p-toluenesulfonic acid.- As mentioned above, ensure all reagents and equipment are dry.
Formation of N-phenyl-p-toluenesulfonamide: This is a common byproduct.[2][3]- The product can be separated from this byproduct during the purification step (recrystallization or column chromatography).[1]
Oily or Gummy Product Instead of a Solid Presence of impurities: Unreacted starting materials or byproducts can prevent the product from solidifying.- Ensure the product is thoroughly washed with water after precipitation to remove pyridine and other water-soluble impurities.[1] - Perform recrystallization from a suitable solvent like ethanol to purify the crude product.[1]
Incomplete removal of solvent: Residual pyridine or other solvents can result in an oily product.- After filtration, wash the precipitate thoroughly and dry it completely under vacuum.
Product is Difficult to Purify by Recrystallization Multiple impurities present: The crude product may contain a mixture of byproducts that co-crystallize with the desired product.- Column chromatography using a suitable eluent system (e.g., heptane:ethyl acetate) is an effective method for purification.[1]
Reaction Mixture Becomes Very Thick or Solidifies High concentration of reactants: The concentration of phenylurea in pyridine might be too high.- While the provided protocol specifies a certain concentration, slight adjustments to the amount of pyridine might be necessary depending on the scale of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of N-cyano-N'-phenyl-p-toluenesulfonamide?

A1: The most common method is the reaction of phenylurea with p-toluenesulfonyl chloride in pyridine as a solvent.[2][3]

Q2: What are the most common side reactions to be aware of?

A2: The primary side reactions include:

  • Hydrolysis of p-toluenesulfonyl chloride: This occurs if moisture is present in the reaction, leading to the formation of p-toluenesulfonic acid.

  • Formation of N-phenyl-p-toluenesulfonamide: This is a known byproduct of the reaction.[2][3]

  • Di-tosylation of phenylurea: Although not explicitly documented for this specific synthesis, the possibility of the second nitrogen on the urea molecule reacting with another molecule of p-toluenesulfonyl chloride exists, especially with an excess of the tosyl chloride.

  • Reaction with the solvent: Pyridine can react with p-toluenesulfonyl chloride, especially under heating, to form a pyridinium salt.

Q3: Why is pyridine used as the solvent?

A3: Pyridine serves two main purposes: it acts as a solvent for the reactants and as a base to neutralize the hydrochloric acid (HCl) that is formed during the reaction.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of N-cyano-N'-phenyl-p-toluenesulfonamide can be confirmed using standard analytical techniques such as:

  • Melting Point: The reported melting point is in the range of 85-87 °C.

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure.

  • Chromatography: Thin-layer chromatography (TLC) can be used to assess purity, and high-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.

Q5: What is the role of pouring the reaction mixture into ice-cooled water?

A5: This step is crucial for precipitating the crude product, which is insoluble in water, while the pyridine solvent and other water-soluble byproducts and impurities remain in the aqueous solution.[1]

Experimental Protocols

Synthesis of N-cyano-N'-phenyl-p-toluenesulfonamide

This protocol is based on the method described by Kurzer.[2][3]

Materials:

  • Phenylurea

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine (anhydrous)

  • Ethanol

  • Heptane

  • Ethyl acetate

  • Ice-cooled water

  • Dry 250 mL Schlenk flask

  • Magnetic stirrer

  • Mechanical stirrer

  • Filtration apparatus

  • Column chromatography setup

Procedure:

  • In a dry 250 mL Schlenk flask, dissolve phenylurea (10.9 g, 80 mmol) in pyridine (54 mL).

  • Place the flask in a room temperature water bath and stir the solution.

  • Slowly add p-toluenesulfonyl chloride (52.8 g, 277 mmol) over 5 minutes.

  • Continue to stir the reaction mixture for 20 minutes.

  • Slowly pour the reaction mixture into ice-cooled water (400 mL) under mechanical stirring.

  • Filter the precipitate that forms and wash it thoroughly with plenty of water.

  • Treat the crude product with ethanol (50 mL) and recrystallize it from the same solvent.

  • For further purification, perform column chromatography on the precipitate using a heptane:ethyl acetate (15:1) mixture as the eluent.

  • This should afford N-cyano-4-methyl-N-phenylbenzenesulfonamide as a colorless solid.[1]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Phenylurea Phenylurea Product N-cyano-N'-phenyl- p-toluenesulfonamide Phenylurea->Product TsCl p-Toluenesulfonyl Chloride TsCl->Product Pyridine Pyridine (Solvent/Base) RT Room Temperature

Caption: Main synthesis pathway for N-cyano-N'-phenyl-p-toluenesulfonamide.

Side_Reactions cluster_byproducts Potential Side Products TsCl p-Toluenesulfonyl Chloride TsOH p-Toluenesulfonic Acid TsCl->TsOH Hydrolysis DiTos Di-tosylated Phenylurea TsCl->DiTos PySalt Pyridinium Salt TsCl->PySalt Water Water (Moisture) Water->TsOH Phenylurea Phenylurea Phenylurea->DiTos Pyridine Pyridine Pyridine->PySalt Product N-cyano-N'-phenyl- p-toluenesulfonamide NPhTs N-phenyl-p-toluenesulfonamide Product->NPhTs Decomposition/Rearrangement

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low/No Yield? Check_Moisture Check for Moisture (Dry Glassware/Solvent) Start->Check_Moisture Yes Purification_Issue Impure Product? Start->Purification_Issue No Check_Time_Temp Verify Reaction Time and Temperature Check_Moisture->Check_Time_Temp Check_Reagents Assess Starting Material Purity Check_Time_Temp->Check_Reagents Recrystallize Recrystallize from Ethanol Purification_Issue->Recrystallize Yes Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography Still Impure Success Pure Product Recrystallize->Success Pure Column_Chromatography->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Stability of 3-cyano-N-phenylbenzenesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-cyano-N-phenylbenzenesulfonamide in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue 1: Rapid Degradation of the Compound in Acidic Solution

  • Question: I am observing a rapid loss of my this compound sample when dissolved in an acidic solution (pH < 4). What is the likely cause and how can I mitigate this?

  • Answer: Sulfonamides are known to be susceptible to hydrolysis under acidic conditions. The presence of the electron-withdrawing cyano group on the phenyl ring can further enhance this susceptibility. The primary degradation pathway is likely the cleavage of the sulfonamide (S-N) bond.

    Mitigation Strategies:

    • pH Adjustment: Whenever possible, maintain the pH of your solution in the neutral to slightly alkaline range (pH 7-9). Sulfonamides generally exhibit greater stability in this pH range.[1][2][3]

    • Buffer Selection: Use a stable buffer system to maintain the desired pH throughout your experiment. Phosphate or borate buffers are common choices.

    • Temperature Control: Perform your experiments at controlled room temperature or below, as elevated temperatures can accelerate hydrolysis.[1]

    • Solvent Choice: If the experimental design allows, consider using a co-solvent like acetonitrile or methanol to prepare stock solutions, which can then be diluted into the aqueous buffer immediately before use. This minimizes the time the compound spends in a potentially destabilizing aqueous environment.

Issue 2: Unexplained Peaks Appearing in the Chromatogram During HPLC Analysis

  • Question: I am analyzing my this compound sample by HPLC and observing unexpected peaks that increase over time. What could be the origin of these peaks?

  • Answer: The appearance of new peaks is likely due to the degradation of the parent compound. Besides hydrolysis, other potential degradation pathways include oxidation and photolysis.

    Troubleshooting Steps:

    • Investigate Hydrolysis: As mentioned above, S-N bond cleavage is a common degradation pathway for sulfonamides.[1] This would likely result in the formation of 3-cyanobenzenesulfonic acid and aniline.

    • Consider Oxidation: The amine group in the N-phenyl portion of the molecule can be susceptible to oxidation. If your mobile phase or sample solvent contains oxidizing agents, or if the sample is not protected from air, oxidative degradation can occur. The use of antioxidants in the formulation could be considered.

    • Evaluate Photostability: Aromatic compounds, including sulfonamides, can be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation.[4]

      • Control Experiment: Prepare a sample solution and keep it in the dark, while exposing another aliquot to your typical laboratory lighting conditions. Analyze both samples by HPLC to see if light exposure is a contributing factor.

      • Protection from Light: Always store stock solutions and samples in amber vials or wrap them in aluminum foil to protect them from light.

Issue 3: Poor Reproducibility of Results in Stability Studies

  • Question: My stability study results for this compound are not reproducible. What factors should I control more carefully?

  • Answer: Poor reproducibility in stability studies often stems from inconsistent experimental conditions.

    Key Factors to Control:

    • Precise pH Control: Ensure the pH of your solutions is consistent across all experiments. Use a calibrated pH meter and freshly prepared buffers.

    • Consistent Temperature: Use a temperature-controlled environment (e.g., water bath, incubator) for your stability samples.

    • Standardized Sample Preparation: Follow a strict and detailed protocol for sample preparation, including solvent degassing, sonication time, and final dilution steps.

    • Light Exposure: Standardize the light conditions for all samples. If photodegradation is a concern, all manipulations should be carried out under light-protected conditions.

    • Headspace in Vials: Minimize the headspace in your sample vials to reduce potential oxidation from atmospheric oxygen.

    • HPLC System Suitability: Before each analytical run, ensure your HPLC system passes suitability tests (e.g., retention time reproducibility, peak asymmetry, theoretical plates) to confirm consistent instrument performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the general behavior of sulfonamides, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the sulfonamide (S-N) bond, particularly in acidic conditions, to yield 3-cyanobenzenesulfonic acid and aniline.

  • Oxidation: Oxidation of the N-phenyl group.

  • Photolysis: Degradation upon exposure to light, which can lead to various products through radical-mediated reactions.[4]

Diagram of Potential Degradation Pathways

This compound This compound 3-cyanobenzenesulfonic acid 3-cyanobenzenesulfonic acid This compound->3-cyanobenzenesulfonic acid Hydrolysis (Acidic) Aniline Aniline This compound->Aniline Hydrolysis (Acidic) Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis cluster_0 Forced Degradation cluster_1 HPLC Method Development cluster_2 Method Validation Acid Hydrolysis Acid Hydrolysis HPLC Method Development HPLC Method Development Acid Hydrolysis->HPLC Method Development Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Method Development Oxidation Oxidation Oxidation->HPLC Method Development Thermal Stress Thermal Stress Thermal Stress->HPLC Method Development Photolytic Stress Photolytic Stress Photolytic Stress->HPLC Method Development Column Selection Column Selection Mobile Phase Optimization Mobile Phase Optimization Detector Wavelength Selection Detector Wavelength Selection Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Method Validation Method Validation HPLC Method Development->Method Validation

References

method for resolving impurities in 3-cyano-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with 3-cyano-N-phenylbenzenesulfonamide. The information provided is intended to help resolve common issues related to impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound?

A1: Based on the common synthetic route from 3-cyanobenzenesulfonyl chloride and aniline, the most likely impurities include:

  • Unreacted Starting Materials: 3-cyanobenzenesulfonyl chloride and aniline.

  • Hydrolysis Product: 3-cyanobenzenesulfonic acid, formed from the reaction of 3-cyanobenzenesulfonyl chloride with any moisture present.

  • Catalyst Residue: Pyridine, if used as a base in the reaction.[1][2]

  • Side-Products: Di-sulfonated aniline or other side-reaction products, though typically in minor amounts.

Q2: What is a general method for the synthesis of this compound?

A2: A general laboratory synthesis involves the reaction of 3-cyanobenzenesulfonyl chloride with aniline in the presence of a base like pyridine in a suitable solvent such as anhydrous dichloromethane. The reaction is typically stirred overnight at room temperature.[1]

Q3: What are the recommended primary purification methods for this compound?

A3: The two primary recommended purification methods are:

  • Recrystallization: Using a mixed solvent system such as ethyl acetate/hexane or a single solvent like toluene.[1]

  • Fast Column Chromatography: Using a silica gel stationary phase and an eluent such as dichloromethane.[1]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment of sulfonamides.[3][4][5] Supercritical Fluid Chromatography (SFC) is another powerful technique for the separation of sulfonamides.[6][7][8] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[9]

Troubleshooting Guides

Issue 1: Persistent Impurity Peak Observed in HPLC Analysis

Problem: An unknown or persistent impurity peak is observed in the HPLC chromatogram of your purified this compound.

Troubleshooting Steps:

  • Identify the Impurity: If possible, use HPLC-MS to get the mass of the impurity. This can help in identifying it as a starting material, a known side-product, or an unexpected compound.[9]

  • Optimize Chromatography: If the impurity co-elutes with the main product, modify the HPLC method.

    • Change the Mobile Phase Gradient: Adjust the gradient profile to improve separation.[4]

    • Try a Different Column: If using a C18 column, consider a different stationary phase like a cyano (CN) or phenyl-hexyl column, which can offer different selectivities for aromatic compounds.[7]

    • Adjust pH: For impurities with acidic or basic groups, like 3-cyanobenzenesulfonic acid, adjusting the pH of the mobile phase can significantly alter retention times.

  • Re-purify the Product:

    • Recrystallization: If the impurity level is low, a careful recrystallization can be effective. Try different solvent systems.

    • Preparative HPLC: For high-purity requirements and difficult-to-remove impurities, preparative HPLC is a viable option.[9]

Logical Workflow for Troubleshooting Purity Issues

G start Purity Issue Detected (e.g., by HPLC, TLC) identify Identify Impurity (HPLC-MS, NMR) start->identify is_known Is Impurity Identified? identify->is_known optimize_synthesis Optimize Synthesis: - Anhydrous Conditions - Stoichiometry is_known->optimize_synthesis Yes optimize_purification Optimize Purification is_known->optimize_purification No optimize_synthesis->optimize_purification end_impure Further Investigation Needed optimize_synthesis->end_impure recrystallization Recrystallization: - Test new solvent systems optimize_purification->recrystallization chromatography Chromatography: - Change column/mobile phase - Prep HPLC/SFC optimize_purification->chromatography end_pure Product is Pure recrystallization->end_pure chromatography->end_pure

Caption: A logical workflow for troubleshooting purity issues.

Issue 2: Low Yield After Purification

Problem: The yield of this compound is significantly lower than expected after recrystallization or column chromatography.

Troubleshooting Steps:

  • Check for Product Loss During Workup:

    • Extractions: Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the aqueous layer.

    • Filtration: Check the filtrate for any precipitated product that may have passed through the filter paper.

  • Optimize Recrystallization:

    • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the product is too soluble in the chosen solvent at low temperatures, this will lead to significant losses in the mother liquor.

    • Cooling Process: Allow the solution to cool slowly to form larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities and reduce the isolated yield of pure compound.

  • Optimize Column Chromatography:

    • Solvent Polarity: Using an eluent that is too polar can cause the product to elute too quickly with impurities. Conversely, a non-polar eluent might lead to very slow elution and broad peaks, increasing the volume of solvent and potential for loss.

    • Column Loading: Overloading the column can lead to poor separation and the need to combine impure fractions, thus lowering the final yield of pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on typical sulfonamide synthesis.[1][2]

Materials:

  • 3-cyanobenzenesulfonyl chloride

  • Aniline

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add aniline (1.1 eq) to the solution.

  • Slowly add pyridine (3.0 eq) to the reaction mixture while stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactants: 3-cyanobenzenesulfonyl chloride Aniline, Pyridine, DCM B Reaction at RT Overnight A->B C Aqueous Wash (HCl, Water, Brine) B->C D Dry & Concentrate C->D E Crude Product D->E F Recrystallization or Column Chromatography E->F G Pure Product F->G

Caption: An experimental workflow for the synthesis and purification.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add hexane to the hot solution until it just begins to turn cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate/hexane mixture.

  • Dry the crystals under vacuum.

Protocol 3: HPLC Method for Purity Analysis

This is a general-purpose HPLC method for sulfonamides and may require optimization.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 25 °C[4]
Injection Volume 10 µL
Detection UV at 254 nm

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Sulfonamide Analysis
TechniqueStationary Phase(s)Mobile Phase/EluentAdvantagesConsiderations
HPLC C18, Cyano (CN), Phenyl-HexylAcetonitrile/Water or Methanol/Water gradients, often with acid modifier (e.g., acetic acid, formic acid)[4]Widely available, robust, excellent for quantitative analysis.May require longer run times, solvent consumption.
TLC Silica Gel, C18Chloroform/n-heptane/ethanol mixtures, or other organic solvent systems[5]Fast, inexpensive, good for reaction monitoring and screening purification conditions.Lower resolution than HPLC, less suitable for quantification.
SFC Silica, Aminopropyl, Cyano (CN)[6][7][8]CO2 with a modifier like methanol[6][7][8]Fast separations, reduced solvent usage, orthogonal to reversed-phase HPLC.Requires specialized equipment.
Table 2: Example SFC Conditions for Sulfonamide Separation
ParameterConditionReference
Column Packed-silica (250 x 4.6 mm) in series with aminopropyl (250 x 4.6 mm)[7]
Mobile Phase 10% Methanol in CO2 for 5 min, then gradient to 30% Methanol[7]
Flow Rate 2.5 mL/min[7]
Oven Temperature 65 °C[7][8]
Outlet Pressure 300 bar[7][8]
Detection UV[7]

References

Technical Support Center: Scaling Up the Production of 3-cyano-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 3-cyano-N-phenylbenzenesulfonamide. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for producing this compound?

The most common laboratory-scale synthesis involves the reaction of 3-cyanobenzenesulfonyl chloride with aniline in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane. The reaction is typically stirred at room temperature overnight.[1]

Q2: What are the critical process parameters to consider when scaling up this synthesis?

When scaling up the synthesis of this compound, several critical process parameters must be carefully controlled to ensure consistent yield, purity, and safety. These include:

  • Heat Transfer: The sulfonylation reaction is often exothermic.[1] Inadequate heat removal on a larger scale can lead to temperature gradients, promoting side reactions and impurity formation.

  • Mass Transfer and Mixing: Efficient mixing is crucial to ensure homogeneity of reactants and maintain a consistent reaction temperature. Poor mixing can result in localized "hot spots" and areas of high reactant concentration, leading to the formation of byproducts.

  • Rate of Addition: The rate at which the sulfonyl chloride is added to the aniline solution can significantly impact the reaction's exotherm and impurity profile. A controlled addition rate is essential for maintaining the desired reaction temperature.

  • Solvent Selection and Volume: The choice of solvent and its volume relative to the reactants affect solubility, reaction rate, and ease of product isolation. On a larger scale, solvent recovery and cost also become important factors.

  • Work-up and Product Isolation: The transition from laboratory-scale purification methods like column chromatography to more scalable techniques such as crystallization and filtration requires careful process development to ensure high purity and yield.

Q3: What are the potential safety hazards associated with the reactants?

The primary reactants pose several safety risks that must be managed, especially at a larger scale:

  • 3-Cyanobenzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

  • Aniline: Aniline is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Proper containment and PPE are essential to prevent exposure.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Dichloromethane: This solvent is a suspected carcinogen and can cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use and ensure that appropriate engineering controls (e.g., fume hoods) and PPE are in place.

Q4: How can the purity of this compound be assessed?

Several analytical techniques can be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their structures are known.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and identify unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Troubleshooting Guide

Problem 1: Low Yield Upon Scale-Up

Potential Cause Troubleshooting Step
Poor Temperature Control / Runaway Reaction Monitor the internal reaction temperature closely. Implement a more efficient cooling system for the reactor. Control the addition rate of 3-cyanobenzenesulfonyl chloride to manage the exotherm.
Inefficient Mixing Evaluate the reactor's mixing efficiency. The agitator type, speed, and baffle design are critical. For larger volumes, a simple magnetic stirrer is often insufficient. Consider using an overhead stirrer with a properly designed impeller.
Incomplete Reaction Extend the reaction time and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). Ensure the stoichiometry of the reactants is correct.
Product Loss During Work-up Optimize the crystallization and filtration steps. Ensure the chosen solvent for recrystallization provides good recovery. Wash the filter cake with a minimal amount of cold solvent to avoid dissolving the product.

Problem 2: Product Purity Issues (e.g., discoloration, presence of impurities)

Potential Cause Troubleshooting Step
Side Reactions due to High Temperature As mentioned, improve temperature control. Localized overheating due to poor mixing can lead to the formation of colored byproducts.
Formation of Di-sulfonamide This can occur if the aniline reacts with two molecules of the sulfonyl chloride. Ensure the correct stoichiometry is used and that the aniline is not in significant excess at the point of reaction.
Hydrolysis of Sulfonyl Chloride 3-Cyanobenzenesulfonyl chloride is moisture-sensitive. Ensure all glassware and solvents are dry before use.
Presence of Unreacted Starting Materials Optimize the reaction time and stoichiometry. Improve the purification process, for example, by performing a second recrystallization or using a different solvent system.
Formation of Pyridine Hydrochloride Salts The reaction of pyridine with the HCl byproduct forms pyridine hydrochloride. This is typically removed during the aqueous work-up. Ensure the washing steps are sufficient to remove all water-soluble byproducts.

Problem 3: Difficulties with Product Isolation and Crystallization

Potential Cause Troubleshooting Step
Oiling Out Instead of Crystallization The product may be precipitating from the solution as a liquid rather than a solid. This can be caused by cooling the solution too quickly or by the presence of impurities. Try a slower cooling rate, seeding the solution with a small crystal of the pure product, or performing an additional purification step before crystallization.
Formation of Fine Powder That is Difficult to Filter This can be due to rapid crystallization. A slower cooling rate or a different crystallization solvent may yield larger crystals that are easier to filter.
Polymorphism Sulfonamides are known to exhibit polymorphism, where the compound can exist in different crystalline forms with different physical properties.[2] The specific polymorph obtained can be influenced by the crystallization solvent, temperature, and cooling rate. Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between batches.

Data Presentation

Table 1: Comparison of Typical Lab-Scale vs. Pilot-Scale Reaction Parameters

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Key Considerations for Scale-Up
3-Cyanobenzenesulfonyl Chloride 10.0 g1.0 kgMaintain molar ratios.
Aniline 4.6 g460 gMaintain molar ratios.
Pyridine 7.8 g780 gMaintain molar ratios.
Dichloromethane 200 mL20 LSolvent-to-reactant ratio may need adjustment to aid in heat transfer and mixing.
Reactor Type Round-bottom flask with magnetic stirringJacketed glass-lined reactor with overhead stirringSurface area to volume ratio decreases, impacting heat transfer.
Addition Time 15-30 minutes2-4 hoursSlower addition is necessary to control the exotherm.
Reaction Temperature 20-25 °C20-25 °C (with active cooling)Requires a robust cooling system to maintain the set temperature.
Stirring Speed 300-500 rpm100-200 rpmImpeller design and reactor geometry are more critical than speed alone.
Typical Yield 85-95%80-90%A slight decrease in yield is common upon scale-up.
Purification Method Column Chromatography / RecrystallizationRecrystallization / FiltrationColumn chromatography is generally not feasible at this scale.

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound (10 g scale)

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add aniline (4.6 g, 0.049 mol) and dichloromethane (200 mL).

  • Cool the mixture to 0-5 °C using an ice bath.

  • In a separate beaker, dissolve 3-cyanobenzenesulfonyl chloride (10.0 g, 0.049 mol) in dichloromethane (50 mL).

  • Slowly add the 3-cyanobenzenesulfonyl chloride solution to the aniline solution via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add pyridine (7.8 g, 0.098 mol) dropwise.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

2. Pilot-Scale Synthesis of this compound (1 kg scale) - A Generalized Protocol

  • Charge a 50 L jacketed glass-lined reactor with aniline (460 g) and dichloromethane (20 L).

  • Start the agitator and begin cooling the reactor jacket to achieve an internal temperature of 0-5 °C.

  • In a separate vessel, dissolve 3-cyanobenzenesulfonyl chloride (1.0 kg) in dichloromethane (5 L).

  • Once the reactor contents are at the target temperature, begin the controlled addition of the 3-cyanobenzenesulfonyl chloride solution via a dosing pump over 2-4 hours. Monitor the internal temperature closely and adjust the addition rate as necessary to maintain the temperature below 10 °C.

  • After the addition is complete, add pyridine (780 g) via the dosing pump over 30-60 minutes, again controlling the temperature.

  • Turn off the jacket cooling and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Take a sample for in-process control (IPC) analysis (e.g., HPLC) to confirm reaction completion.

  • Perform an aqueous work-up similar to the lab scale, using appropriate phase separation techniques for the larger volume.

  • Transfer the organic layer to a clean reactor and distill off the dichloromethane under reduced pressure.

  • Add a suitable crystallization solvent (e.g., ethanol) to the crude residue and heat to dissolve.

  • Cool the solution in a controlled manner to induce crystallization.

  • Isolate the product by filtration using a Nutsche filter or centrifuge.

  • Wash the filter cake with a cold solvent.

  • Dry the product in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification s1 Charge Aniline and Dichloromethane to Reactor s2 Cool to 0-5 °C s1->s2 s4 Controlled Addition of Sulfonyl Chloride Solution s2->s4 s3 Prepare Solution of 3-Cyanobenzenesulfonyl Chloride s3->s4 s5 Addition of Pyridine s4->s5 s6 Reaction at Room Temperature s5->s6 w1 Aqueous Washes (HCl, Water, Brine) s6->w1 w2 Phase Separation w1->w2 w3 Drying of Organic Layer w2->w3 w4 Solvent Removal w3->w4 p1 Crystallization w4->p1 p2 Filtration and Washing p1->p2 p3 Drying p2->p3 final_product final_product p3->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products r1 3-Cyanobenzenesulfonyl Chloride intermediate Nucleophilic Attack of Aniline on Sulfonyl Chloride r1->intermediate r2 Aniline r2->intermediate r3 Pyridine (Base) p2 Pyridine Hydrochloride (Byproduct) r3->p2 Reacts with HCl byproduct p1 3-cyano-N-phenyl- benzenesulfonamide intermediate->p1

Caption: Simplified reaction pathway for the synthesis.

References

Validation & Comparative

Efficacy of Benzenesulfonamide Derivatives as Enzyme Inhibitors: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific experimental data on the enzyme inhibitory efficacy of 3-cyano-N-phenylbenzenesulfonamide. While the benzenesulfonamide scaffold is a well-established pharmacophore in the development of various enzyme inhibitors, research detailing the specific activity of the 3-cyano-N-phenyl substituted variant is not publicly available. This guide, therefore, provides a comparative analysis of the efficacy of structurally related N-phenylbenzenesulfonamide and other benzenesulfonamide derivatives against key enzyme targets, drawing upon available experimental data to offer a broader context for researchers, scientists, and drug development professionals.

The benzenesulfonamide moiety is a cornerstone in the design of inhibitors for a range of enzymes, primarily due to its ability to mimic a tetrahedral transition state and interact with key active site residues. This is particularly evident in the inhibition of carbonic anhydrases and various kinases.

Comparative Efficacy of Benzenesulfonamide Derivatives Against Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are implicated in various physiological and pathological processes, making them attractive drug targets. Benzenesulfonamides are classic inhibitors of CAs.

A study on N-phenylsulfonamide derivatives highlighted their potential as potent inhibitors of carbonic anhydrase isoenzymes CA I and CA II.[1] While the specific this compound was not evaluated, related compounds demonstrated significant inhibitory activity. For instance, certain derivatives exhibited Kᵢ values in the nanomolar range, indicating strong binding to the enzyme's active site.[1]

Table 1: Inhibitory Activity (Kᵢ) of Selected N-Phenylsulfonamide Derivatives against Carbonic Anhydrase Isoforms [1]

CompoundCA I Kᵢ (nM)CA II Kᵢ (nM)
Compound 2-33.5 ± 0.38
Compound 845.7 ± 0.46-

Note: Data for this compound is not available. The table presents data for other N-phenylsulfonamide derivatives from the cited study to illustrate the potential of this chemical class.

Comparative Efficacy of Benzenesulfonamide Derivatives Against Kinases

Kinases are a large family of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Benzenesulfonamide-containing compounds have been explored as kinase inhibitors.

One study investigated benzenesulfonamide analogs as inhibitors of the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase.[2] Although this compound was not among the tested compounds, the study demonstrated that benzenesulfonamide derivatives can exhibit cytotoxic effects on cancer cells by inhibiting kinase activity. The half maximal inhibitory concentration (IC50) for a promising analog, AL106, was determined to be 58.6 µM in U87 glioblastoma cells.[2]

Table 2: Cytotoxic Activity (IC50) of a Selected Benzenesulfonamide Analog against a Glioblastoma Cell Line [2]

CompoundCell LineIC50 (µM)
AL106U8758.6
Cisplatin (Control)U8753

Note: This data is for a structurally related benzenesulfonamide analog and not this compound.

Experimental Protocols

The determination of enzyme inhibitory efficacy relies on robust and reproducible experimental protocols. Below are generalized methodologies for assessing carbonic anhydrase and kinase inhibition.

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is based on the esterase activity of the enzyme.

  • Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase (hCA I or hCA II) is prepared in a suitable buffer (e.g., Tris-SO₄). The substrate, typically 4-nitrophenyl acetate (NPA), is dissolved in a solvent like acetonitrile.

  • Inhibitor Preparation: The test compound, such as a benzenesulfonamide derivative, is dissolved in DMSO to create a stock solution, from which serial dilutions are made.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the buffer, enzyme solution, and the inhibitor at various concentrations. The reaction is initiated by adding the substrate (NPA).

  • Data Acquisition: The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis: The initial reaction rates are calculated. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Kinase Inhibition Assay

Kinase activity is often measured using luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

  • Reagents Preparation: Prepare solutions of the kinase, its specific substrate peptide, and ATP in an appropriate kinase buffer. The inhibitor is serially diluted from a DMSO stock.

  • Kinase Reaction: In a multi-well plate, the kinase, substrate, and inhibitor are incubated together for a short period. The reaction is initiated by the addition of ATP. The plate is then incubated at room temperature to allow the kinase to phosphorylate its substrate.

  • ATP Detection: After the kinase reaction, a detection reagent containing luciferase and luciferin is added. The amount of light produced is proportional to the amount of ATP remaining in the well.

  • Data Acquisition: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To better understand the context in which these inhibitors function and the methods used to evaluate them, the following diagrams are provided.

Enzyme_Inhibition_Workflow General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction Enzyme + Inhibitor + Substrate Incubation Enzyme->Reaction Inhibitor Inhibitor Dilutions Inhibitor->Reaction Substrate Substrate Solution Substrate->Reaction Detection Signal Detection (e.g., Absorbance, Luminescence) Reaction->Detection Analysis Calculation of % Inhibition Detection->Analysis IC50 IC50 Determination Analysis->IC50

Caption: A generalized workflow for determining the inhibitory concentration (IC50) of a compound against an enzyme.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TrkA) GrowthFactor->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 P Kinase2 Downstream Kinase 2 Kinase1->Kinase2 P TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor P CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor Benzenesulfonamide Kinase Inhibitor Inhibitor->Receptor

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the point of inhibition.

References

comparative study of benzenesulfonamide derivatives against COVID-19 proteins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Benzenesulfonamide Derivatives as Inhibitors of SARS-CoV-2 Main Protease (Mpro)

This guide provides a comparative overview of benzenesulfonamide derivatives targeting the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of antiviral therapeutics for COVID-19.

Data Presentation: Efficacy of Vinyl Sulfonamide Derivatives

A series of covalent inhibitors incorporating a vinyl sulfonamide moiety has been investigated for their inhibitory activity against the SARS-CoV-2 main protease. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these derivatives, providing a basis for comparative analysis and future drug design.

Compound IDStructureIC50 against SARS-CoV-2 Mpro (µM)
1 (Structure of Compound 1)< 6.0 ± 2.7
2 (Structure of Compound 2)< 6.0 ± 2.7
3 (Structure of Compound 3)< 6.0 ± 2.7
4 (Structure of Compound 4)< 6.0 ± 2.7
5 (Structure of Compound 5)< 6.0 ± 2.7
6 (Structure of Compound 6)< 6.0 ± 2.7
7 (Structure of Compound 7)< 6.0 ± 2.7

Note: Specific structures for compounds 1-7 were not detailed in the provided search results, but their potent protease inhibition was noted as a class.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of benzenesulfonamide derivatives against SARS-CoV-2 Mpro.

SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET) Inhibition Assay

This assay is widely used to determine the enzymatic activity of Mpro and the inhibitory potency of test compounds.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (benzenesulfonamide derivatives) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions to the respective wells.

  • Add 20 µL of Mpro solution (final concentration, e.g., 0.5 µM) to each well containing the test compound and incubate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding 18 µL of the FRET substrate solution (final concentration, e.g., 20 µM).

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes in a kinetic mode.

  • The initial velocity of the reaction is calculated from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated relative to a DMSO control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (CPE Reduction Assay)

This assay evaluates the ability of the compounds to protect host cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Microplate reader

Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, assess cell viability using a viability assay (e.g., CellTiter-Glo®).

  • The half-maximal effective concentration (EC50) is calculated by plotting cell viability against the logarithm of the compound concentration.

  • Cytotoxicity of the compounds is also determined in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Visualizations

The following diagrams illustrate key concepts in the study of benzenesulfonamide derivatives against COVID-19 proteins.

G cluster_0 Mechanism of Covalent Inhibition by Vinyl Sulfonamides Mpro SARS-CoV-2 Mpro (with catalytic Cys145) Complex Non-covalent Enzyme-Inhibitor Complex Mpro->Complex Binding Inhibitor Vinyl Sulfonamide Derivative Inhibitor->Complex Covalent_Adduct Covalent Adduct (Inactive Enzyme) Complex->Covalent_Adduct Nucleophilic Attack by Cys145

Caption: Covalent inhibition of SARS-CoV-2 Mpro by vinyl sulfonamides.

G cluster_1 Experimental Workflow for Inhibitor Screening A Compound Library (Benzenesulfonamide Derivatives) B Primary Screening (e.g., FRET Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Cell-based Antiviral Assay (CPE Reduction) D->E F Lead Compound Identification E->F

Caption: A typical workflow for screening and identifying potent inhibitors.

G cluster_2 Structure-Activity Relationship (SAR) Logic Core Benzenesulfonamide Core R1 Modification at R1 Core->R1 R2 Modification at R2 Core->R2 Activity Inhibitory Activity (IC50) R1->Activity R2->Activity SAR Establish SAR Activity->SAR

Caption: Logical flow for establishing structure-activity relationships.

Comparative Guide to the Structure-Activity Relationship of 3-cyano-N-phenylbenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 3-cyano-N-phenylbenzenesulfonamide analogs, primarily focusing on their role as enzyme inhibitors. The benzenesulfonamide scaffold is a well-established pharmacophore, and strategic substitutions on its aromatic rings are key to modulating biological activity and selectivity. The introduction of a cyano group at the 3-position of the benzenesulfonamide ring introduces specific electronic features that influence target binding.

Core Structure and Pharmacological Significance

The core scaffold, this compound, serves as a foundational structure for designing targeted inhibitors. Sulfonamide-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. A primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of metalloenzymes, most notably the zinc-containing carbonic anhydrases (CAs).[1][2][3] The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, leading to potent inhibition.

The 3-cyano group is a strong electron-withdrawing group, which can influence the acidity of the sulfonamide proton and the overall electronic distribution of the ring, thereby affecting binding affinity and isoform selectivity. This guide will compare analogs based on substitutions at various positions of the core structure.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-phenylbenzenesulfonamide analogs can be systematically modified by introducing different functional groups on both the benzenesulfonamide ring (Ring A) and the N-phenyl ring (Ring B). The following diagram illustrates the key modification points and summarizes general SAR trends observed in the literature for benzenesulfonamide-based inhibitors targeting enzymes like carbonic anhydrase.

Caption: General Structure-Activity Relationship (SAR) map for N-phenylbenzenesulfonamide analogs.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of various benzenesulfonamide analogs against human carbonic anhydrase (hCA) isoforms. While data for the specific this compound is not extensively published in comparative studies, data from related analogs demonstrate key SAR principles. For example, substitutions on the N-phenyl ring and the benzenesulfonamide ring significantly alter potency and selectivity against different CA isoforms.

Compound IDBenzenesulfonamide Ring Substitution (Ring A)N-Phenyl Ring Substitution (Ring B)Target EnzymeInhibition Constant (Kᵢ, nM)
Analog 1 4-AminoUnsubstitutedhCA I250
hCA II12
Analog 2 4-Amino4-FluorohCA I780
hCA II20
Analog 3 4-HydroxyUnsubstitutedhCA II108
Analog 4 3-Nitro-4-aminoUnsubstitutedhCA II0.8
Analog 5 4-Thiazolone4-ChlorohCA IX10.93 (IC₅₀)[4]
Analog 6 4-Thiazolone4-MethylhCA IX15.11 (IC₅₀)[4]
Analog 7 4-Thiazolone4-MethoxyhCA IX25.06 (IC₅₀)[4]

Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires standardized assays. Kᵢ values are from studies on benzenesulfonamide derivatives; IC₅₀ values are from a study on thiazolone-benzenesulfonamides.

Key Observations:

  • Role of 4-Amino Group: The 4-amino group is a common feature in potent CA inhibitors, forming critical hydrogen bonds in the active site.

  • Effect of Electron-Withdrawing Groups: The introduction of a nitro group at the 3-position (Analog 4), which is electronically similar to a cyano group, dramatically increases the inhibitory potency against hCA II. This suggests that a 3-cyano substitution would likely enhance binding affinity.

  • N-Phenyl Substitutions: Modifications on the N-phenyl ring (Ring B) modulate activity. For instance, adding a 4-fluoro group (Analog 2) slightly decreases potency compared to the unsubstituted analog (Analog 1).

  • Target Selectivity: Complex substitutions, such as the thiazolone moieties (Analogs 5-7), can confer high potency and selectivity for tumor-associated isoforms like CA IX over ubiquitously expressed ones like CA II.[4]

Experimental Protocols

To assess the biological activity of these analogs, a standardized enzyme inhibition assay is crucial. The following is a representative protocol for determining the inhibitory potency of compounds against carbonic anhydrase.

Carbonic Anhydrase Inhibition Assay Protocol

This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA), which releases the yellow-colored 4-nitrophenolate anion, detectable by spectrophotometry.

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA II, hCA IX)

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Test compounds (analogs) dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction:

    • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the hCA enzyme solution (final concentration ~10 nM).

    • Incubate the mixture for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the 4-NPA substrate solution (in acetonitrile).

  • Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of 4-nitrophenolate formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • Determine the percentage of inhibition for each compound concentration relative to a DMSO control (uninhibited enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

The following diagram illustrates the general workflow for this enzyme inhibition assay.

Experimental_Workflow prep 1. Compound Preparation (Serial Dilution in DMSO) plate 2. Plate Setup (Buffer + Compound + Enzyme) prep->plate incubate 3. Pre-incubation (10 min at Room Temp) plate->incubate reaction 4. Reaction Initiation (Add 4-NPA Substrate) incubate->reaction measure 5. Kinetic Measurement (Absorbance at 400 nm) reaction->measure analysis 6. Data Analysis (Calculate % Inhibition, determine IC50) measure->analysis

Caption: Workflow for a typical in vitro carbonic anhydrase enzyme inhibition assay.

Conclusion

The structure-activity relationship of this compound analogs is guided by established medicinal chemistry principles. The sulfonamide core acts as a crucial zinc-binding group for targets like carbonic anhydrases. The 3-cyano group, being a strong electron-withdrawing moiety, is predicted to enhance the inhibitory potency by increasing the acidity of the sulfonamide nitrogen. Further substitutions on both aromatic rings provide a strategy to fine-tune the compound's affinity, selectivity, and pharmacokinetic properties.[3][5] The development of potent and isoform-selective inhibitors, particularly for disease-relevant targets like CA IX in cancer, remains an important goal for drug development professionals.[4] Future research should focus on synthesizing and testing 3-cyano analogs with diverse "tail" substitutions to explore their full therapeutic potential.

References

A Comparative Guide to the Synthesis of N-Arylsulfonamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The N-arylsulfonamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile biological activity. The synthesis of this critical functional group can be approached through various methodologies, each with its own set of advantages and limitations. This guide provides a comparative overview of four prominent synthetic routes: the classical reaction of sulfonyl chlorides with amines, the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and a modern metal-free approach starting from nitroarenes. We present a synopsis of their performance supported by experimental data, detailed protocols, and a visual representation of the synthetic workflows.

Comparative Performance of Synthetic Routes

The choice of synthetic route for N-arylsulfonamides is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost. The following table summarizes quantitative data for each of the four highlighted methods, offering a clear comparison to aid in methodological selection.

Synthetic RouteKey ReagentsCatalyst (Loading)SolventTemperature (°C)Time (h)Yield (%)Reference
Classical Method Arylsulfonyl chloride, ArylamineNonePyridine or CH2Cl2/Et3N0 - RT1 - 674 - 100[1]
Buchwald-Hartwig Amination Aryl halide, SulfonamidePd(OAc)2 (2 mol%), XPhos (4 mol%)Toluene1101285 - 94[2]
Ullmann Condensation Aryl iodide, SulfonamideCuI (20 mol%)DMSO1101885[3]
Metal-Free (from Nitroarenes) Nitroarene, Sodium arylsulfinateNone (FeCl2 promoter)DMSO12012up to 95[4][5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for each of the compared routes.

Classical Synthesis: Reaction of Sulfonyl Chloride with Aniline

Procedure: To a solution of aniline (1.0 mmol) in pyridine (5 mL) at 0 °C, benzenesulfonyl chloride (1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to afford the N-phenylbenzenesulfonamide.[1]

Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation of a Sulfonamide

Procedure: A flame-dried Schlenk tube is charged with Pd(OAc)2 (0.02 mmol), XPhos (0.04 mmol), and K3PO4 (2.0 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), the aryl halide (1.0 mmol), and the sulfonamide (1.2 mmol) are then added. The mixture is heated to 110 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the N-arylsulfonamide.[2]

Ullmann Condensation: Copper-Catalyzed N-Arylation of a Sulfonamide

Procedure: A mixture of the aryl iodide (1.0 mmol), sulfonamide (1.2 mmol), CuI (0.2 mmol), and K2CO3 (2.0 mmol) in DMSO (5 mL) is heated at 110 °C for 18-24 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to give the desired N-arylsulfonamide.[3]

Metal-Free Synthesis from Nitroarenes

Procedure: To a mixture of the nitroarene (1.0 mmol) and sodium arylsulfinate (1.5 mmol) in DMSO (4 mL) is added FeCl2 (0.2 mmol) and NaHSO3 (3.0 mmol).[4][5][6] The reaction mixture is stirred at 120 °C for 12 hours. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the pure N-arylsulfonamide.[4][5][6]

Synthetic Pathways Overview

The logical flow and relationship between the different synthetic strategies for N-arylsulfonamides are illustrated in the diagram below. This visualization highlights the key transformations and starting materials for each route.

Synthetic_Routes_for_N_Arylsulfonamides cluster_start Starting Materials cluster_routes Synthetic Routes ArylHalide Aryl Halide Buchwald Buchwald-Hartwig (Pd-catalyzed) ArylHalide->Buchwald Aryl-X Ullmann Ullmann (Cu-catalyzed) ArylHalide->Ullmann Aryl-I Sulfonamide Sulfonamide Sulfonamide->Buchwald RSO2NH2 Sulfonamide->Ullmann RSO2NH2 SulfonylChloride Aryl Sulfonyl Chloride Classical Classical Method SulfonylChloride->Classical ArSO2Cl Aniline Aniline Aniline->Classical Ar'NH2 Nitroarene Nitroarene MetalFree Metal-Free Nitroarene->MetalFree ArNO2 Sulfinate Sodium Arylsulfinate Sulfinate->MetalFree Ar'SO2Na Product N-Arylsulfonamide Buchwald->Product Ullmann->Product Classical->Product MetalFree->Product

Caption: Synthetic pathways to N-arylsulfonamides.

References

Comparative Analysis of STAT3 Inhibitors: A Cross-Validation Guide for 3-cyano-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the inhibitory effects of the novel compound, 3-cyano-N-phenylbenzenesulfonamide, against the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Due to the current lack of published data on the biological activity of this compound, this document serves as a blueprint for its evaluation. We will compare its hypothetical performance against well-characterized STAT3 inhibitors: Stattic, Niclosamide, and WP1066.

Introduction to STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, proliferation, and survival.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Inhibition of STAT3 can disrupt tumor cell survival and proliferation. This guide outlines the methodologies to ascertain and compare the efficacy of novel inhibitors targeting this critical oncogenic pathway.

Comparative Inhibitor Data

The following table summarizes the inhibitory concentrations (IC50) of established STAT3 inhibitors across various assays and cell lines. These values will serve as a benchmark for evaluating the potency of this compound.

InhibitorAssay TypeCell Line / ConditionIC50 ValueReference
Stattic STAT3 SH2 Domain BindingCell-free5.1 µM[2][3][4]
Cell ProliferationA5492.5 µM[3]
Cell ProliferationUM-SCC-17B2.562 ± 0.409 µM[5][6]
Cell ProliferationOSC-193.481 ± 0.953 µM[5][6]
Cell ProliferationCal332.282 ± 0.423 µM[5][6]
Cell ProliferationUM-SCC-22B2.648 ± 0.542 µM[5][6]
Niclosamide STAT3-dependent Luciferase ReporterHeLa0.25 ± 0.07 µM[7]
Cell ProliferationDu1450.7 µM[7]
Colony FormationDu1450.1 µM[7]
STAT3-DNA BindingCell-free (FP assay)219 ± 43.4 µM[8]
WP1066 Cell ProliferationHEL2.3 µM[9][10]
Cell ProliferationB162.43 µM[9]
Apoptosis InductionU87-MG5.6 µM[11]
Apoptosis InductionU373-MG3.7 µM[11]
Cell ProliferationA375 (Melanoma)~1.5 µM[12]

Signaling Pathway and Experimental Workflow

To validate the inhibitory effects of a compound on the STAT3 pathway, a series of experiments are required. The following diagrams illustrate the targeted signaling pathway and a generalized workflow for inhibitor validation.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 pSTAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression Dimer->Gene_Expression Binds to DNA DNA DNA Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Leads to

Caption: The JAK-STAT3 signaling pathway, a key regulator of cellular proliferation and survival.

Inhibitor_Validation_Workflow Start Hypothesized STAT3 Inhibitor (this compound) Biochemical_Assay Biochemical Assays (SH2 Domain Binding) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Phosphorylation STAT3 Phosphorylation Assay (Western Blot, HTRF) Cell_Based_Assays->Phosphorylation Dimerization STAT3 Dimerization Assay (FRET, Co-IP) Cell_Based_Assays->Dimerization Nuclear_Translocation Nuclear Translocation Assay (Immunofluorescence) Cell_Based_Assays->Nuclear_Translocation DNA_Binding DNA Binding Assay (EMSA, ELISA) Cell_Based_Assays->DNA_Binding Downstream_Effects Downstream Effects Phosphorylation->Downstream_Effects Dimerization->Downstream_Effects Nuclear_Translocation->Downstream_Effects DNA_Binding->Downstream_Effects Gene_Expression Target Gene Expression (qPCR, Reporter Assay) Downstream_Effects->Gene_Expression Cell_Viability Cell Viability/Apoptosis (MTT, Flow Cytometry) Downstream_Effects->Cell_Viability Conclusion Confirmation of STAT3 Inhibitory Activity Gene_Expression->Conclusion Cell_Viability->Conclusion

Caption: A comprehensive workflow for the validation of a putative STAT3 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducible cross-validation of this compound's inhibitory effects.

STAT3 Phosphorylation Assay (Western Blot)

This assay determines the ability of the test compound to inhibit the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical step in its activation.[1][13]

Protocol:

  • Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 (e.g., DU145, HepG2) and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound, a known inhibitor (e.g., Stattic), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, probe with an antibody for total STAT3 as a loading control.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

STAT3 DNA Binding Assay (ELISA-based)

This assay measures the ability of the inhibitor to prevent the binding of activated STAT3 to its specific DNA consensus sequence.[14][15][16]

Protocol:

  • Nuclear Extract Preparation: Treat cells as described in the phosphorylation assay. After treatment, harvest the cells and prepare nuclear extracts using a commercial kit or a standard protocol.

  • ELISA Assay: Use a commercially available STAT3 transcription factor assay kit (e.g., TransAM™ STAT3 assay kit).[14][15]

  • Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

  • Incubate to allow STAT3 to bind to the DNA.

  • Wash the wells to remove non-specific binding.

  • Add a primary antibody specific for STAT3.

  • Add an HRP-conjugated secondary antibody.

  • Add a colorimetric substrate and measure the absorbance using a microplate reader.

  • Analysis: A decrease in absorbance in treated samples compared to the control indicates inhibition of STAT3 DNA binding.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[17][18][19]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control inhibitors for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Conclusion

The cross-validation of this compound's inhibitory effects on the STAT3 pathway requires a systematic and multi-faceted approach. By employing the experimental protocols detailed in this guide and comparing the resulting data with established inhibitors like Stattic, Niclosamide, and WP1066, researchers can robustly characterize its potential as a novel therapeutic agent. The provided workflows and diagrams offer a clear roadmap for this investigative process, ensuring a thorough and objective evaluation.

References

A Head-to-Head Comparison of 3-cyano-N-phenylbenzenesulfonamide with Known Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential therapeutic applications of 3-cyano-N-phenylbenzenesulfonamide. Due to the limited publicly available experimental data on this compound, this comparison is based on the well-established activities of the benzenesulfonamide scaffold. This document outlines potential areas of investigation and provides a framework for future in vitro and in vivo studies by comparing its core structure to three established drugs: Celecoxib (an anti-inflammatory COX-2 inhibitor), Sulfamethoxazole (an antimicrobial), and Acetazolamide (a carbonic anhydrase inhibitor).

The benzenesulfonamide moiety is a versatile pharmacophore present in a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities. This guide explores three of the most prominent activities and presents a head-to-head comparison with leading drugs in each class.

Potential as an Anti-Inflammatory Agent: Comparison with Celecoxib

Benzenesulfonamide derivatives are known to exhibit anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] Celecoxib is a well-known COX-2 inhibitor containing a benzenesulfonamide group.[3][4][5]

Table 1: Comparison of Anti-Inflammatory Activity

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-2 (Hypothesized)Data not availableData not available
Celecoxib COX-2~0.04-0.82[6]>387.6[1]
Diclofenac COX-1/COX-2COX-1: ~5, COX-2: ~0.05~100

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

A common method to determine COX-1 and COX-2 inhibition is a colorimetric or fluorometric assay.[6][7]

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (this compound) and the reference drug (Celecoxib) are pre-incubated with the COX enzymes for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The peroxidase activity of COX is measured by monitoring the appearance of an oxidized product, such as oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength (e.g., 590 nm).[6] Alternatively, the production of prostaglandin G2 can be detected using a fluorometric probe.[7]

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.

cluster_0 COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Hypothetical_Inhibitor This compound (Hypothetical Inhibitor) Hypothetical_Inhibitor->COX2

Figure 1. Simplified signaling pathway of COX-2 inhibition.

Potential as an Antimicrobial Agent: Comparison with Sulfamethoxazole

The sulfonamide group is the cornerstone of sulfa drugs, a class of synthetic antimicrobial agents.[8] Sulfamethoxazole is a widely used sulfonamide antibiotic that inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1][9][10]

Table 2: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)
This compound E. coliData not available
S. aureusData not available
Sulfamethoxazole E. coli1-64
S. aureus8->128

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using a broth microdilution method.[11][12][13]

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compound and the reference drug (Sulfamethoxazole) are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

cluster_1 Antimicrobial Assay Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculation Inoculate Microtiter Plate Prep_Inoculum->Inoculation Serial_Dilution Serial Dilution of Test Compounds Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Determine MIC (Visual Inspection/OD Reading) Incubation->Read_Results End End Read_Results->End

Figure 2. General workflow for a Minimum Inhibitory Concentration (MIC) assay.

Potential as a Carbonic Anhydrase Inhibitor: Comparison with Acetazolamide

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[9] Acetazolamide, a sulfonamide diuretic, is a potent inhibitor of carbonic anhydrase.

Table 3: Comparison of Carbonic Anhydrase Inhibition

CompoundTarget IsoformKi (nM)
This compound hCA IData not available
hCA IIData not available
Acetazolamide hCA I250
hCA II12

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase is often measured using a stopped-flow instrument to monitor the CO2 hydration reaction.

  • Enzyme and Inhibitor Preparation: Solutions of purified human carbonic anhydrase isoforms (e.g., hCA I and II) and the test compounds are prepared.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for complex formation.

  • Reaction Monitoring: The assay measures the initial rates of the CA-catalyzed CO2 hydration. A pH indicator, such as phenol red, is used to follow the reaction, which produces a proton and causes a decrease in pH. The change in absorbance of the indicator is monitored over time.

  • Data Analysis: Inhibition constants (Ki) are determined by fitting the initial rate data to appropriate enzyme kinetic models.

cluster_2 Carbonic Anhydrase Catalysis and Inhibition CO2_H2O CO2 + H2O CA Carbonic Anhydrase CO2_H2O->CA HCO3_H HCO3- + H+ CA->HCO3_H Acetazolamide Acetazolamide Acetazolamide->CA Hypothetical_Inhibitor This compound (Hypothetical Inhibitor) Hypothetical_Inhibitor->CA

Figure 3. The catalytic reaction of carbonic anhydrase and its inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure, featuring a benzenesulfonamide core, strongly suggests potential for anti-inflammatory, antimicrobial, and/or carbonic anhydrase inhibitory activities. The comparisons and experimental protocols provided in this guide offer a foundational framework for researchers to initiate investigations into the pharmacological profile of this compound. Further in vitro and in vivo studies are warranted to elucidate the specific biological targets and therapeutic potential of this compound.

References

Assessing the Selectivity of 3-cyano-N-phenylbenzenesulfonamide for Target Enzymes: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the enzymatic selectivity of 3-cyano-N-phenylbenzenesulfonamide. At present, there is no published experimental data detailing its inhibitory activity, such as IC50 or Ki values, against any specific target enzymes. The existing body of research primarily focuses on the chemical synthesis and utility of this compound as a reagent in various chemical reactions, rather than its biological or pharmacological properties.

Currently, information regarding this compound is largely confined to chemical and supplier databases. These sources confirm its chemical structure, properties, and availability for research purposes. However, they do not provide any data on its bioactivity or its potential as an enzyme inhibitor.

The absence of research on the enzymatic targets of this compound means that no comparative analysis of its selectivity can be performed. Such an analysis would require quantitative data from enzyme inhibition assays against a panel of relevant enzymes.

Future Directions

To assess the enzyme selectivity of this compound, a systematic investigation would be required. This would involve a series of well-defined experimental steps, as outlined in the workflow below.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis & Comparison Target Prediction Target Prediction Literature Review Literature Review Target Prediction->Literature Review Inform Primary Enzyme Assays Primary Enzyme Assays Literature Review->Primary Enzyme Assays Select initial targets Dose-Response Studies Dose-Response Studies Primary Enzyme Assays->Dose-Response Studies Determine IC50/Ki Selectivity Panel Screening Selectivity Panel Screening Dose-Response Studies->Selectivity Panel Screening Compare potencies Data Compilation Data Compilation Selectivity Panel Screening->Data Compilation Comparative Analysis Comparative Analysis Data Compilation->Comparative Analysis

Figure 1. A proposed experimental workflow for assessing the enzyme selectivity of this compound.

Hypothetical Experimental Protocols

Should target enzymes for this compound be identified, the following general protocols could be adapted to assess its selectivity.

General Enzyme Inhibition Assay Protocol

A common method to determine the inhibitory potential of a compound is through an in vitro enzyme assay. The following is a generalized protocol that would be tailored to the specific enzyme of interest.

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer. The concentrations of both are optimized for the specific assay format.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series is then prepared to test a range of concentrations.

  • Assay Reaction: The enzyme, substrate, and varying concentrations of the test compound are combined in a microplate. The reaction is initiated and incubated for a predetermined period at a specific temperature.

  • Signal Detection: The enzymatic reaction progress is monitored by measuring a change in absorbance, fluorescence, or luminescence, depending on the assay principle.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each compound concentration. These rates are then plotted against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from this curve.

Selectivity Profiling

To assess selectivity, the IC50 value of this compound would be determined against a panel of related and unrelated enzymes. The ratio of IC50 values for different enzymes provides a quantitative measure of its selectivity. For example, a compound is considered selective for enzyme A over enzyme B if its IC50 for enzyme A is significantly lower than its IC50 for enzyme B.

A Comparative Guide to the Experimental Evaluation of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental evaluation of benzenesulfonamide derivatives, with a focus on their anti-inflammatory, cytotoxic, and antimicrobial activities. Due to the limited availability of direct reproducibility data for 3-cyano-N-phenylbenzenesulfonamide, this document synthesizes findings from studies on structurally related benzenesulfonamide compounds to offer insights into their potential performance and the methodologies used for their assessment.

Quantitative Data Summary

The following tables summarize the biological activities of various benzenesulfonamide derivatives as reported in the scientific literature. These tables are intended to provide a comparative baseline for researchers working with this class of compounds.

Table 1: Anti-inflammatory Activity of Benzenesulfonamide Derivatives

Compound/DerivativeAssayModelDose/Concentration% Inhibition / ED₅₀Reference Compound
Pyrazolylbenzenesulfonamide 9aCotton pellet induced granulomaRat-ED₅₀ = 8.58 µmolIndomethacin (ED₅₀ = 9.68 µmol)
Pyrazolylbenzenesulfonamide 9bCotton pellet induced granulomaRat-ED₅₀ = 8.94 µmolIndomethacin (ED₅₀ = 9.68 µmol)
Thiazolidinone derivative 3bCOX-2 InhibitionIn vitro-61.75%Celecoxib
Pyridazine sulphonate 7aCarrageenan-induced paw edemaRat-56%Celecoxib
1,3,5-Triazine derivative 1Carrageenan-induced paw edemaRat200 mg/kg96.31%Indomethacin (57.66%)[1]
1,3,5-Triazine derivative 3Carrageenan-induced paw edemaRat200 mg/kg99.69%Indomethacin (57.66%)[1]

Table 2: Cytotoxic Activity of Benzenesulfonamide Derivatives

Compound/DerivativeCell LineAssayIC₅₀ ValueReference Compound
Benzenesulfonamide AL106U87 (Glioblastoma)Trypan Blue Exclusion58.6 µMCisplatin (53 µM)[2]
3-oxoamino-benzenesulfonamide 7bLSD1 InhibitionIn vitro9.5 µM-
3-oxoamino-benzenesulfonamide 7hLSD1 InhibitionIn vitro6.9 µM-
Synthesized SulfonamidesMDA-MB-468 (Breast Cancer)MTT Assay< 30 µMTaxol[3]
Synthesized SulfonamidesMCF-7 (Breast Cancer)MTT Assay< 128 µMTaxol[3]
Synthesized SulfonamidesHeLa (Cervical Cancer)MTT Assay< 360 µMTaxol[3]
Compound 24HCT-116 (Colon Cancer)MTT Assay12.7 µM (mean)-[4]
Compound 30HCT-116 (Colon Cancer)MTT Assay8 µM-[4]

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound/DerivativeOrganismAssayMIC/Inhibition
Pyrazolylbenzenesulfonamide 7bE. coli-Similar to Ampicillin
Pyrazolylbenzenesulfonamide 9bE. coli-Similar to Ampicillin
N-cyano sulfonimide G10Xanthomonas axonopodis pv. citriIn vitro67% inhibition at 200 mg/L[5]
N-cyano sulfonimide G17Xanthomonas axonopodis pv. citriIn vitro69% inhibition at 200 mg/L[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays cited in the literature for evaluating benzenesulfonamide derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory potential of a compound in vivo.

Methodology:

  • Animal Model: Male albino or Sprague-Dawley rats (120-140 g) are typically used.[6] Animals are acclimatized for one week before the experiment.

  • Groups: Animals are divided into control, reference (e.g., indomethacin or celecoxib), and test compound groups.

  • Compound Administration: Test compounds are administered, often intraperitoneally or orally, at a specified dose (e.g., 200 mg/kg) one hour before the induction of inflammation.[1][7]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw.

  • Measurement: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[8]

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) are cultured in appropriate media and conditions.[3][9]

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and incubated for 24 hours.[3]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a reference drug (e.g., Taxol or Cisplatin) and incubated for a specified period (e.g., 48 or 72 hours).[3][4]

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.[3]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[3]

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density in an appropriate broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions for the specific microorganism.

  • Measurement: Microbial growth is assessed by measuring the optical density or by visual inspection.

  • Analysis: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized inflammatory signaling pathway potentially targeted by benzenesulfonamide derivatives and a typical workflow for in vitro cytotoxicity screening.

G cluster_cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane TNFa_IL1b TNF-α, IL-1β Inflammatory_Stimulus->TNFa_IL1b induces Phospholipase_A2 Phospholipase A2 Cell_Membrane->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid activates COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 substrate for Prostaglandins Prostaglandins COX1_COX2->Prostaglandins produces Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Benzenesulfonamides Benzenesulfonamide Derivatives Benzenesulfonamides->COX1_COX2 inhibit Benzenesulfonamides->TNFa_IL1b inhibit Cytokine_Release Pro-inflammatory Cytokine Release TNFa_IL1b->Cytokine_Release

Caption: Generalized anti-inflammatory mechanism of benzenesulfonamides.

G start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Benzenesulfonamide Derivatives (Varying Concentrations) seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calculate_ic50 Calculate IC₅₀ Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for in vitro cytotoxicity screening.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 3-cyano-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Protocols

This document provides crucial safety and logistical information for the proper handling and disposal of 3-cyano-N-phenylbenzenesulfonamide (CAS No. 56542-65-5). Adherence to these guidelines is essential for ensuring a safe laboratory environment for all personnel.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact. Gloves should be inspected before use and disposed of properly.
Body Protection Laboratory coat and additional protective clothing as neededMinimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is necessary if dust is generated.Prevents inhalation of the substance.
Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Operational Plan: Step-by-Step Handling Protocol

Following a structured operational plan minimizes the risk of accidental exposure and ensures the integrity of your research.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather All Required PPE review_sds Review Safety Data Sheet don_ppe Don Appropriate PPE review_sds->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer in Ventilated Area perform_exp Perform Experiment decontaminate Decontaminate Work Surfaces perform_exp->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste Properly doff_ppe Doff and Dispose of PPE start Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated solid_waste Solid Waste (e.g., contaminated gloves, paper towels) is_contaminated->solid_waste Yes, Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) is_contaminated->liquid_waste Yes, Liquid sharps_waste Sharps Waste (e.g., contaminated needles, glassware) is_contaminated->sharps_waste Yes, Sharps dispose_solid Place in a labeled, sealed container for hazardous solid waste. solid_waste->dispose_solid dispose_liquid Collect in a labeled, sealed, and compatible container for hazardous liquid waste. liquid_waste->dispose_liquid dispose_sharps Place in a designated, puncture-resistant sharps container. sharps_waste->dispose_sharps final_disposal Arrange for disposal by a licensed chemical waste management company. dispose_solid->final_disposal dispose_liquid->final_disposal dispose_sharps->final_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.